1-(3-(Phenylamino)phenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-anilinophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-6-5-9-14(10-12)15-13-7-3-2-4-8-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDAANEJMSCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478887 | |
| Record name | 1-(3-Phenylamino-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23699-65-2 | |
| Record name | 1-(3-Phenylamino-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Anilinophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical characteristics of 1-(3-anilinophenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental rationale and the implications of these properties for research and development.
Introduction: The Significance of 1-(3-Anilinophenyl)ethanone
1-(3-Anilinophenyl)ethanone, also known as 3'-aminoacetophenone, is an aromatic ketone that incorporates a phenylamino moiety. This structural combination imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. Its derivatives have been explored for their potential as pharmaceutical intermediates. The presence of both a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the carbonyl group), along with two aromatic rings, suggests its potential for diverse intermolecular interactions, a key consideration in drug design and materials science.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application. These parameters govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.
Table 1: Key Physicochemical Properties of 1-(3-Anilinophenyl)ethanone
| Property | Value | Source |
| IUPAC Name | 1-(3-anilinophenyl)ethanone | PubChem[1] |
| Synonyms | 1-(3-(Phenylamino)phenyl)ethanone | PubChem[1] |
| CAS Number | 23699-65-2 | PubChem[1] |
| Molecular Formula | C₁₄H₁₃NO | PubChem[1] |
| Molecular Weight | 211.26 g/mol | PubChem[1] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
Structural and Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 1-(3-anilinophenyl)ethanone is expected to show distinct signals for the aromatic protons on both phenyl rings, the amine proton, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the substitution pattern. The amine proton would likely appear as a broad singlet. The methyl protons would be a sharp singlet, typically in the range of 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon (typically downfield, around 190-200 ppm), the carbons of the two aromatic rings, and the methyl carbon (typically upfield, around 20-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-anilinophenyl)ethanone is expected to exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C=O Stretch: A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl group.
-
C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(3-anilinophenyl)ethanone would show a molecular ion peak (M⁺) at m/z = 211. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Experimental Determination of Physicochemical Properties
The following section outlines the standard, field-proven methodologies for determining the key physicochemical characteristics of a solid organic compound like 1-(3-anilinophenyl)ethanone.
Melting Point Determination
Causality Behind Experimental Choice: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. The choice of a capillary melting point apparatus is standard for its accuracy and small sample requirement.
Self-Validating System: The protocol's integrity is maintained by calibrating the apparatus with known standards and by performing multiple measurements to ensure reproducibility.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 1-(3-anilinophenyl)ethanone is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2°C/min) through the approximate melting range.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Workflow for Melting Point Determination
Solubility Profiling
Causality Behind Experimental Choice: Solubility is a critical parameter, especially in drug development, as it directly impacts absorption and distribution. A systematic solubility profiling in a range of solvents with varying polarities provides a comprehensive understanding of a compound's intermolecular forces.
Self-Validating System: The use of standardized solvent volumes and a consistent definition of "soluble" ensures the reliability and comparability of the results.
Step-by-Step Methodology:
-
Solvent Selection: A panel of solvents is chosen, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, acetone, and dichloromethane.
-
Sample Preparation: A known mass of 1-(3-anilinophenyl)ethanone (e.g., 1 mg) is placed in a vial.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Quantification (Optional): If a quantitative measure is required, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Workflow for Solubility Determination
pKa Determination
Causality Behind Experimental Choice: The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. This is of paramount importance in pharmacology, as the charge of a drug molecule affects its ability to cross biological membranes and interact with its target. For 1-(3-anilinophenyl)ethanone, the pKa of the secondary amine is the most relevant.
Self-Validating System: Potentiometric titration, the gold standard for pKa determination, provides a direct measure of the pH changes upon addition of a titrant, with the inflection point of the titration curve corresponding to the pKa.
Step-by-Step Methodology:
-
Solution Preparation: A solution of 1-(3-anilinophenyl)ethanone is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized acid solution (e.g., HCl).
-
Titration: The acid is added in small increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Synthesis and Reactivity
1-(3-Anilinophenyl)ethanone can be synthesized through various methods, with a common approach being the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromoacetophenone with aniline. The presence of both a nucleophilic amine and an electrophilic carbonyl group makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.
Applications in Research and Drug Development
The structural motifs present in 1-(3-anilinophenyl)ethanone are found in a number of biologically active compounds. The diarylamine scaffold is a common feature in kinase inhibitors, and the acetophenone moiety can be a precursor to various heterocyclic systems. Therefore, this molecule serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical characteristics of 1-(3-anilinophenyl)ethanone. While some experimental data for this specific molecule remains to be published, the established methodologies for their determination have been outlined. A thorough understanding and application of these principles are essential for any researcher or scientist working with this and similar compounds in the pursuit of new scientific discoveries and therapeutic innovations.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-(Phenylamino)phenyl)ethanone (CAS 23699-65-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-(Phenylamino)phenyl)ethanone, a key chemical intermediate. While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge to identify and characterize this molecule, ensuring its purity and proper utilization in further synthetic applications.
Introduction and Molecular Structure
This compound, registered under CAS number 23699-65-2, is an organic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol [1][2]. Its structure features a central acetophenone core where the phenyl ring is substituted at the meta-position with a phenylamino (anilino) group. This molecule serves as a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate spectroscopic identification is paramount to verify its structure and purity before use in subsequent reactions.
The structural characteristics of this compound, particularly the presence of a ketone, a secondary amine, and two distinct aromatic rings, give rise to a unique spectroscopic fingerprint. This guide will dissect the predicted spectroscopic data, providing a detailed rationale for the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| -COCH₃ | 2.5 - 2.6 | Singlet | 3H | The methyl group adjacent to the carbonyl is deshielded and appears as a singlet. |
| -NH- | 8.0 - 9.0 | Singlet (broad) | 1H | The amine proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and solvent. |
| Aromatic Protons | 6.8 - 7.8 | Multiplet | 9H | The nine aromatic protons on the two phenyl rings will appear in the aromatic region. Protons on the acetophenone ring will be influenced by the electron-withdrawing acetyl group and the electron-donating amino group. Protons on the aniline ring will show splitting patterns typical of a monosubstituted benzene ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| -COCH₃ | 25 - 30 | The methyl carbon is in the aliphatic region. |
| Aromatic Carbons | 115 - 150 | The twelve aromatic carbons will resonate in this region, with their specific shifts determined by the substituents. The carbon attached to the nitrogen will be shifted downfield, as will the carbon of the carbonyl group's phenyl ring. |
| C=O | 195 - 200 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak | Methyl Group |
| C=O Stretch | 1670 - 1690 | Strong | Ketone |
| C=C Stretch | 1450 - 1600 | Medium to Strong | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Medium | Amine |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Objective: To obtain a high-quality IR spectrum of solid this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Grind the KBr in the agate mortar to a fine powder.
-
Mixing: Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet press die and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 211, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of a methyl group: A prominent peak at m/z 196 (M-15) due to the loss of the -CH₃ radical from the acetyl group.
-
Formation of an acylium ion: A peak at m/z 43 corresponding to the [CH₃CO]⁺ ion.
-
Cleavage of the C-N bond: Fragmentation at the C-N bond can lead to ions corresponding to the aniline and acetophenone moieties.
-
Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, via a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound (CAS 23699-65-2). By understanding the expected spectroscopic features, researchers and scientists can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided experimental protocols offer standardized methods for acquiring high-quality spectroscopic data.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(3-(Phenylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(3-(Phenylamino)phenyl)ethanone, a bifunctional molecule incorporating both an aromatic ketone and a secondary amine (aniline) moiety, presents a unique profile for investigation in pharmaceutical and materials science.[1] Its structural alerts suggest potential applications as a versatile building block in organic synthesis, potentially for creating novel dyes, polymers, or as an intermediate for active pharmaceutical ingredients.[1][2] The presence of both a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (the secondary amine) suggests interesting intermolecular interactions that will govern its physicochemical properties.
The successful application of any compound in these fields is fundamentally reliant on a thorough understanding of its solubility and stability. This guide provides a comprehensive technical overview of the critical aspects of this compound's solubility and stability, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring robust and reliable data generation for researchers.
Physicochemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C14H13NO | [3][4] |
| Molecular Weight | 211.26 g/mol | [3][4] |
| Predicted Melting Point | 154 °C | [5] |
| Predicted Boiling Point | 367.8 ± 25.0 °C | [5] |
| Predicted Density | 1.129 ± 0.06 g/cm3 | [5] |
I. Solubility Assessment: A Multi-faceted Approach
The solubility of this compound is a critical parameter influencing its bioavailability in pharmaceutical formulations and its processability in materials science. Due to its hybrid structure, containing both polar (carbonyl, amine) and non-polar (two phenyl rings) regions, its solubility is expected to vary significantly across different solvent systems. Generally, ketones with longer carbon chains exhibit decreased water solubility.[6][7]
A. Theoretical Considerations
The molecule's structure suggests a degree of polarity from the ketone and aniline functionalities, which should allow for some solubility in polar solvents. However, the presence of two bulky phenyl groups will likely limit its aqueous solubility. We can anticipate good solubility in common organic solvents.[6]
B. Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to quantitatively determine the solubility of this compound.
Caption: A streamlined workflow for comprehensive solubility assessment.
C. Detailed Experimental Protocols
This method determines the thermodynamic equilibrium solubility and is considered the gold standard.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetone, dimethyl sulfoxide (DMSO)).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The shake-flask method allows the system to reach a true thermodynamic equilibrium, providing a definitive measure of solubility under specific conditions. The choice of multiple solvents provides a comprehensive solubility profile.
This high-throughput method is useful for early-stage drug discovery to assess the concentration at which a compound precipitates from a solution.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., PBS pH 7.4).
-
Precipitation Monitoring: Monitor the turbidity of each well over time using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Causality: This method mimics the conditions of rapid dilution that a compound might experience in biological assays, providing a practical measure of its propensity to precipitate.
D. Expected Solubility Profile (Hypothetical Data)
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The large non-polar surface area of the two phenyl rings will likely dominate over the polar contributions of the ketone and amine groups. |
| PBS (pH 7.4) | Low to Moderate | The amine group (pKa of aniline is ~4.6) will be largely un-ionized at this pH, limiting solubility enhancement.[8] |
| Ethanol | Moderate to High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar regions of the molecule. |
| Acetone | High | As a ketone, acetone is a good solvent for other ketones due to favorable dipole-dipole interactions.[7][9] |
| DMSO | Very High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
II. Stability Analysis: Ensuring Compound Integrity
The stability of this compound is paramount for its storage, handling, and application. The aniline moiety is a known chromophore and is susceptible to oxidation, which can lead to discoloration and the formation of degradation products.[10][11] Aromatic amines are generally prone to degradation upon exposure to light, air, and heat.[10]
A. Potential Degradation Pathways
The primary points of instability in this compound are likely to be:
-
Oxidation of the Aniline Moiety: The lone pair of electrons on the nitrogen can be readily oxidized, leading to the formation of colored impurities. This process can be accelerated by light and the presence of metal ions.
-
Hydrolysis: While less likely for the ketone and the N-phenyl bond under neutral conditions, hydrolysis could be a factor at extreme pH values.
Caption: A workflow for conducting forced degradation studies.
B. Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Protocol:
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: Add 0.1 M HCl and heat at 60 °C.
-
Basic: Add 0.1 M NaOH and heat at 60 °C.
-
Oxidative: Add 3% H2O2 and keep at room temperature.
-
Thermal: Heat at 60 °C.
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Time Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it for analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.
-
Mass Spectrometry: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in structural elucidation.
Trustworthiness: This protocol is self-validating by including a control (time zero) and analyzing samples at multiple time points to observe the degradation kinetics. The use of a stability-indicating HPLC method ensures that the degradation products are separated from the parent peak.
C. Long-Term Stability Assessment
For long-term storage recommendations, a formal stability study under controlled temperature and humidity conditions (as per ICH guidelines) is necessary.
Protocol:
-
Sample Preparation: Store aliquots of the solid compound and solutions in various relevant solvents in controlled environment chambers (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Time Point Testing: At specified intervals (e.g., 0, 3, 6, 9, 12 months), test the samples for appearance, purity (by HPLC), and the presence of degradation products.
III. Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By employing the detailed protocols herein, researchers can generate reliable data to inform the development of this compound for pharmaceutical or material science applications. A thorough understanding of these fundamental physicochemical properties is a prerequisite for successful and efficient product development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 4. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE CAS#: 23699-65-2 [m.chemicalbook.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. solventis.net [solventis.net]
- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aniline - Wikipedia [en.wikipedia.org]
Introduction: The Phenylamino Ethanone Scaffold - A Versatile Core in Medicinal Chemistry
An In-depth Technical Guide to the Potential Biological Activities of Phenylamino Ethanone Derivatives
The 1-phenyl-2-(phenylamino) ethanone core represents a privileged scaffold in medicinal chemistry, characterized by its structural simplicity yet profound potential for chemical modification. This framework, consisting of a central ethanone unit flanked by two phenyl rings—one directly attached to the carbonyl and the other to the alpha-amino group—offers multiple points for substitution. This chemical tractability allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the exploration of a vast chemical space and interaction with a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the significant biological activities exhibited by derivatives of this scaffold, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the mechanisms of action, present validated experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their therapeutic effects.
Section 1: Antimicrobial Activity - A Novel Strategy Against Antibiotic Resistance
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Polymyxins, such as colistin, are often deployed as a last-resort treatment for infections caused by MDR Gram-negative bacteria. However, the emergence of the mobilized colistin resistance gene (mcr-1) has compromised their efficacy, creating an urgent need for new therapeutic strategies[1][2]. Phenylamino ethanone derivatives have emerged as a promising class of MCR-1 inhibitors, capable of restoring the antibacterial activity of colistin[3].
Mechanism of Action: Inhibition of MCR-1
The MCR-1 enzyme is a phosphoethanolamine (PEA) transferase that modifies the lipid A moiety of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge of the bacterial surface, decreasing its affinity for the positively charged polymyxin antibiotics and thereby conferring resistance[3].
Phenylamino ethanone derivatives function by directly targeting the catalytic activity of the MCR-1 enzyme. Molecular docking studies have revealed that these inhibitors bind within the enzyme's active site cavity. Specifically, potent derivatives form critical hydrogen bond interactions with key amino acid residues, such as Glu246 and Thr285[1][2][3]. By occupying this cavity, the inhibitors prevent the binding and subsequent transfer of PEA to lipid A, effectively blocking the resistance mechanism and re-sensitizing the bacteria to colistin.
A diagram illustrating this proposed mechanism is provided below.
Caption: Mechanism of MCR-1 inhibition by phenylamino ethanone derivatives.
Potency of Lead Compounds
Research has identified several derivatives with significant MCR-1 inhibitory activity. In particular, compounds designated as 6p and 6q have demonstrated the ability to completely reverse colistin resistance in E. coli strains expressing the mcr-1 gene[3].
| Compound ID | Structure (Core Modification) | Concentration for Synergy | Result | Reference |
| 6p | 4-((1-Ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic Acid | 25 µM | Completely inhibits growth of MCR-1 expressing E. coli in the presence of 2 µg/mL colistin. | [1][3] |
| 6q | 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic Acid | 25 µM | Completely inhibits growth of MCR-1 expressing E. coli in the presence of 2 µg/mL colistin. | [1][3] |
Experimental Protocol: MCR-1 Inhibition Assay (Cell-Based)
This protocol outlines a standard broth microdilution checkerboard assay to determine the synergistic activity of a phenylamino ethanone derivative with colistin against an mcr-1-positive bacterial strain.
Rationale: The checkerboard method systematically tests multiple combinations of two agents to identify synergy, where the combined effect is greater than the sum of their individual effects. This is the gold standard for evaluating resistance breakers.
Step-by-Step Methodology:
-
Strain Preparation: Culture an mcr-1-positive strain of E. coli (e.g., BL21(DE3) transformed with a plasmid containing the mcr-1 gene) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
-
Inoculum Standardization: Dilute the overnight culture in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL, verified by colony counting.
-
Plate Preparation:
-
Use a 96-well microtiter plate.
-
Serially dilute the phenylamino ethanone derivative (e.g., from 100 µM to 0.78 µM) horizontally across the plate in CAMHB (100 µL/well).
-
Serially dilute colistin (e.g., from 16 µg/mL to 0.125 µg/mL) vertically down the plate in CAMHB (100 µL/well).
-
This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include control wells with bacteria only (growth control) and broth only (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of colistin alone and in combination with each concentration of the derivative. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis: A significant reduction in the MIC of colistin in the presence of the derivative indicates MCR-1 inhibition. For example, a reduction from a resistance level of ≥8 µg/mL to a susceptible level of ≤2 µg/mL demonstrates effective synergy[1].
Section 2: Anticancer Activity - Targeting Proliferation and Survival Pathways
While direct studies on the phenylamino ethanone core are emerging, research on structurally related compounds provides strong evidence for their potential as anticancer agents. Derivatives of scaffolds like 2-phenylacrylonitrile, pyridazinone, and quinoxaline have shown potent activity against various cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition and kinase signaling disruption[4][5][6].
Potential Mechanisms of Action
-
Tubulin Polymerization Inhibition: Several small molecules disrupt microtubule dynamics, a validated anticancer strategy. 2-phenylacrylonitrile derivatives, which share a core phenyl-carbonyl structure, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[6]. It is plausible that phenylamino ethanone derivatives could be designed to bind to the colchicine site on β-tubulin, disrupting microtubule formation.
-
Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. The (phenylamino)pyrimidine structure is a well-known pharmacophore for kinase inhibitors, famously exemplified by imatinib, which targets the BCR-Abl tyrosine kinase[7]. The phenylamino moiety of the ethanone scaffold can serve as a crucial hydrogen bond donor/acceptor, mimicking interactions seen in established kinase inhibitors. Derivatives could potentially target kinases like VEGFR-2 or those in the ERK pathway, which are critical for angiogenesis and cell proliferation[5][8].
Caption: Experimental workflow for evaluating anticancer potential.
Experimental Protocol: MTT Cytotoxicity Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial screening of compound cytotoxicity against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer, BEL-7402 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the phenylamino ethanone derivatives in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Taxol).
-
Incubation: Incubate the cells with the compounds for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, often working by inhibiting cyclooxygenase (COX) enzymes. Structurally related pyrrole and indole derivatives have shown significant anti-inflammatory and analgesic effects, suggesting that the phenylamino ethanone scaffold is a promising starting point for developing new anti-inflammatory agents[9][10].
Mechanism of Action: COX Inhibition and Cytokine Modulation
-
COX Enzyme Inhibition: Phenylamino ethanone derivatives may act as inhibitors of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain[11]. Molecular docking studies on related compounds suggest that they can fit within the active sites of these enzymes[10].
-
Cytokine Modulation: Inflammation is regulated by a complex network of cytokines. Certain pyrrole-based compounds have been shown to exert their anti-inflammatory effects by suppressing the production of the pro-inflammatory cytokine TNF-α while simultaneously increasing levels of the anti-inflammatory cytokine TGF-β1[9][12]. This dual action suggests a sophisticated immunomodulatory role beyond simple enzyme inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate Wistar rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Baseline Measurement: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and test groups receiving different doses of the phenylamino ethanone derivative (e.g., 10, 20, 40 mg/kg, administered intraperitoneally). Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Compare the edema percentage in the treated groups to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the treated group.
References
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity | Bentham Science [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(3-(Phenylamino)phenyl)ethanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide to exploring the mechanism of action of the novel compound, 1-(3-(Phenylamino)phenyl)ethanone. As a Senior Application Scientist, the following guide is structured to provide a comprehensive and logical workflow for a thorough investigation, moving from broad, high-throughput screening to specific, target-based assays. The experimental design and protocols are grounded in established methodologies and informed by the known biological activities of structurally related molecules.
Introduction: The Case for this compound
This compound is an aromatic ketone with a diarylamine moiety.[1][2][3][4] While direct and extensive research on the specific mechanism of action of this compound is not yet prevalent in publicly available literature, the chemical scaffold is present in numerous derivatives that have demonstrated a range of biological activities. These include antimicrobial, antioxidant, and cytotoxic effects, suggesting that this compound could be a valuable lead compound for further drug development.[5][6][7] This guide, therefore, outlines a proposed research cascade to systematically uncover its pharmacological profile.
Part 1: Hypothesis Generation from Analog Data
Before embarking on extensive laboratory work, it is crucial to formulate hypotheses based on the known activities of structurally similar compounds. This allows for a more focused and efficient investigation.
Hypothesis 1: Antimicrobial Activity via MCR-1 Inhibition
Derivatives of the closely related 1-phenyl-2-(phenylamino)ethanone have been identified as inhibitors of the Mobile Colistin Resistance (MCR-1) protein.[8][9][10][11] MCR-1 is a phosphoethanolamine transferase that confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. It is plausible that this compound could exhibit similar inhibitory activity.
Hypothesis 2: Cytotoxicity through Topoisomerase I Inhibition
Other related compounds, such as 1-aryl-3-phenethylamino-1-propanone hydrochlorides, have demonstrated cytotoxicity in cancer cell lines, with evidence suggesting interference with DNA topoisomerase I.[7] This enzyme plays a critical role in DNA replication and repair, and its inhibition is a common mechanism for anticancer drugs.
Hypothesis 3: Modulation of Inflammatory Pathways
The 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold has been investigated for its potential as a COX-2 inhibitor.[12] COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity suggests that this compound may possess anti-inflammatory properties.
Part 2: A Phased Experimental Approach to Mechanistic Elucidation
The following experimental workflow is designed to systematically test the proposed hypotheses and identify the primary mechanism of action of this compound.
Phase 1: Initial Screening and Activity Confirmation
The first phase focuses on broad screening assays to confirm the predicted biological activities.
Objective: To determine if this compound possesses antimicrobial activity against a panel of clinically relevant bacterial strains, including those expressing the MCR-1 gene.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used. An MCR-1 expressing strain of E. coli will be included.
-
Broth Microdilution Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (antibiotic) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation:
| Bacterial Strain | MIC of this compound (µg/mL) | MIC of Control Antibiotic (µg/mL) |
| S. aureus | ||
| E. coli | ||
| E. coli (MCR-1 positive) | ||
| P. aeruginosa |
Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) will be used.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Cell Line | IC50 of this compound (µM) | IC50 of Control Drug (µM) |
| PC-3 | ||
| MCF-7 | ||
| A549 | ||
| HEK293 |
Phase 2: Target-Based Assays
Based on the results of Phase 1, the investigation will proceed to more specific, target-based assays to elucidate the molecular mechanism.
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of MCR-1.
Methodology:
-
Recombinant MCR-1: Purified recombinant MCR-1 protein will be used.
-
Enzymatic Reaction:
-
The assay will measure the transfer of phosphoethanolamine (PEA) to lipid A.
-
Set up a reaction mixture containing the MCR-1 enzyme, lipid A substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding PEA.
-
After a defined incubation period, quench the reaction.
-
Analyze the reaction products using a suitable method, such as thin-layer chromatography (TLC) or mass spectrometry, to quantify the amount of modified lipid A.
-
-
IC50 Determination: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the MCR-1 enzymatic activity.
Data Presentation:
| Compound | MCR-1 IC50 (µM) |
| This compound | |
| Positive Control Inhibitor |
Objective: To determine if this compound inhibits the activity of human DNA topoisomerase I.
Methodology:
-
Supercoiled DNA: Supercoiled plasmid DNA will be used as the substrate.
-
Relaxation Assay:
-
Incubate supercoiled DNA with purified human DNA topoisomerase I in the presence of varying concentrations of this compound.
-
Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Inhibition of topoisomerase I activity will be observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Visualization:
Caption: A streamlined experimental workflow for mechanistic elucidation.
Phase 3: Cellular Pathway Analysis
Should the target-based assays yield positive results, the final phase will investigate the downstream cellular consequences of target engagement.
Objective: To determine if the inhibition of topoisomerase I by this compound induces a DNA damage response in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., PC-3) with this compound at its IC50 concentration for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key DNA damage response proteins, such as phosphorylated H2AX (γH2AX) and p53.
-
Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Detect the primary antibodies with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate.
-
Part 3: Signaling Pathway Visualization
Understanding the potential signaling pathways involved is crucial for contextualizing the experimental results.
Caption: Putative signaling pathways for MCR-1 and Topoisomerase I inhibition.
Conclusion
This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By leveraging data from structurally related compounds and employing a phased experimental approach, researchers can efficiently identify and characterize the primary biological activity and molecular target of this promising compound. The successful elucidation of its mechanism of action will be a critical step in its potential development as a novel therapeutic agent.
References
- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 2. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 3. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. rjas.org [rjas.org]
- 7. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Review of 1-(3-(Phenylamino)phenyl)ethanone: Synthesis, Derivatives, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding the 1-(3-(phenylamino)phenyl)ethanone scaffold. While specific experimental data on the parent compound is limited in publicly accessible literature, its core structure forms the foundation for a diverse range of derivatives with significant applications in medicinal chemistry and materials science. This document will delve into the synthetic methodologies for creating this diphenylamine framework, explore the biological activities of its derivatives, and discuss its potential in the development of advanced materials.
The this compound Core
The this compound molecule, with the chemical formula C14H13NO, is a diphenylamine derivative characterized by an acetyl group at the meta-position of one of the phenyl rings.[1] Its structure combines the rigidity of the aromatic rings with the flexibility of the amine linker, making it an attractive scaffold for designing molecules with specific three-dimensional conformations for interaction with biological targets or for tuning photophysical properties.
Chemical and Physical Properties [1]
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 23699-65-2 |
| IUPAC Name | 1-(3-anilinophenyl)ethanone |
Synthesis of the Diphenylamine Core
The key synthetic challenge in forming this compound and its derivatives is the construction of the C-N bond between the two phenyl rings. Two primary catalytic cross-coupling reactions are widely employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the desired substrate scope, functional group tolerance, and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precursor like Pd(OAc)2 is used, which is reduced in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[4] The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, forming the more nucleophilic amide.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the base and catalyst deactivation.
Generalized Reaction Mechanism:
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:[5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of one of the starting materials.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium complex.
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-iodoacetophenone), the amine (e.g., aniline), a palladium source (e.g., Pd2(dba)3), and a phosphine ligand (e.g., XPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for forming C-N bonds.[6] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands allow for milder reaction conditions.[7]
Causality of Experimental Choices:
-
Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The active species is a copper(I) compound.
-
Ligand: Diamine or amino acid ligands can accelerate the reaction and allow for lower temperatures.
-
Base: A base like potassium carbonate (K2CO3) is often employed.
-
Solvent: High-boiling polar solvents like DMF or DMSO are typically used.
Generalized Reaction Mechanism:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[8]
Generalized Experimental Protocol for Ullmann Condensation:
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Combine the aryl halide (e.g., 3-iodoacetophenone), the amine (e.g., aniline), a copper(I) salt (e.g., CuI), a ligand (if used), and a base (e.g., K2CO3) in a reaction vessel.
-
Add a high-boiling polar solvent (e.g., DMF).
-
Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Applications in Drug Development
The 1-(phenylamino)phenyl)ethanone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.
Anticancer Activity
Derivatives of this scaffold have shown promising anticancer properties. For instance, certain 1,3-diphenyl-3-(phenylamino)propan-1-ones have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, an enzyme often overexpressed in various cancers.[4] Additionally, other derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[9]
Example of Anticancer Activity Data for a Derivative: [9]
| Compound | Cell Line | IC50 (µM) |
| Derivative 16 | A549 (Lung) | 1.25 |
| Derivative 22 | A549 (Lung) | 3.98 |
| Derivative 28 | A549 (Lung) | 2.50 |
| 5-Fluorouracil | A549 (Lung) | ~3.0 |
Proposed Mechanism of Action:
Some derivatives induce apoptosis through the depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase.[9]
Generalized Protocol for Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
Derivatives of the 1-(phenylamino)phenyl)ethanone core have also been investigated for their antimicrobial properties. For example, 1-phenyl-2-(phenylamino)ethanone derivatives have been identified as inhibitors of the MCR-1 protein, which confers resistance to the last-resort antibiotic colistin in Gram-negative bacteria.[10]
Example of MCR-1 Inhibition: [10]
Some derivatives, in combination with colistin, were able to completely inhibit the growth of MCR-1 expressing E. coli at concentrations as low as 25 µM.[10] This suggests a potential strategy to overcome antibiotic resistance.
Generalized Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a serial dilution of the test compound in a 96-well plate with bacterial growth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that visibly inhibits bacterial growth.
Applications in Materials Science
The diphenylamine core is a well-known electron-donating moiety, and when combined with an electron-accepting group like the acetyl group, it can form a donor-acceptor (D-A) system. Such systems often exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
Principle of OLED Operation:
In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light. The color of the emitted light depends on the energy gap of the emissive material.
Generalized Protocol for Photophysical Characterization:
-
UV-Vis Absorption Spectroscopy: Dissolve the compound in a suitable solvent (e.g., dichloromethane) and record the absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Fluorescence Spectroscopy: Excite the solution at λmax and record the emission spectrum to determine the maximum emission wavelength (λem).
-
Fluorescence Quantum Yield Measurement: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.[2]
Conclusion
The this compound scaffold is a versatile and valuable core structure in modern chemical research. While detailed studies on the parent compound are not widely published, its derivatives have demonstrated significant potential in both drug development and materials science. The well-established synthetic routes, such as the Buchwald-Hartwig amination and Ullmann condensation, provide a reliable means to access a wide array of substituted analogs. The demonstrated anticancer and antimicrobial activities of these derivatives highlight the potential of this scaffold in addressing critical healthcare challenges. Furthermore, the inherent electronic properties of the diphenylamine core make it a promising candidate for the development of novel organic electronic materials. Further research into the specific properties of the parent compound and the continued exploration of its derivatives are warranted to fully realize the potential of this important chemical entity.
References
- 1. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors | MDPI [mdpi.com]
- 6. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. static.horiba.com [static.horiba.com]
- 9. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(3-(Phenylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(3-(Phenylamino)phenyl)ethanone (CAS No. 23699-65-2) was publicly available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, including other aminophenyl ketones, and established principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.
Introduction and Compound Profile
This compound is an aromatic ketone containing a secondary amine group. Its unique structure suggests potential applications in medicinal chemistry and materials science, making a comprehensive understanding of its safe handling paramount for researchers. This guide provides a detailed framework for the safe management of this compound throughout its lifecycle in a laboratory setting, from initial handling to final disposal.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.
| Property | Value | Source(s) |
| CAS Number | 23699-65-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often solids (e.g., brown flakes for m-Aminoacetophenone) | [3] |
| Melting Point | 154 °C | [4] |
| Boiling Point | 367.8 °C (Predicted) | [4] |
| Flash Point | 148.4 °C | [4] |
| Density | 1.129 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water | Data for related compounds suggests low aqueous solubility |
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, a precautionary approach to hazard identification is necessary. The hazards associated with this compound can be inferred from its structural motifs: an aromatic amine and a ketone.
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[5] Some aromatic amines are suspected carcinogens.[5] Inhalation of dust or vapors can irritate the respiratory tract.[6]
-
Ketones: Generally, ketones are flammable and can be irritants.[7]
Based on data for the related compound m-Aminoacetophenone, this compound may be harmful if swallowed or absorbed through the skin and may cause eye irritation.[3] It is also prudent to assume it may cause cyanosis (a bluish discoloration of the skin due to deficient oxygenation of the blood), a known hazard of some aromatic amines.[3]
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3][7]
-
Strong Acids: Aromatic amines can react exothermically with strong acids.[5]
-
Strong Reducing Agents [3]
-
Acid Anhydrides and Acid Chlorides [3]
Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of splash, consider an impervious apron and disposable sleeves. | Inspect gloves before use and use proper removal technique to avoid skin contact.[9][10] |
| Respiratory | For weighing or procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. | Follow OSHA respirator regulations found in 29 CFR 1910.134.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[11]
-
Environment: Keep in a cool, dry, and dark place, under an inert atmosphere if possible.[1] A well-ventilated area is essential.[10]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[3][12]
Spill and Emergency Response
Preparedness is key to effectively managing spills and emergencies.
Spill Response
Caption: Decision-making workflow for responding to a spill of this compound.
First Aid Measures
These first aid measures are based on general procedures for aromatic amines and should be followed in case of exposure.[3][11][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[14]
-
Container Management: Ensure waste containers are kept closed except when adding waste. Store in a designated satellite accumulation area.
-
Disposal Route: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in the regular trash.[15]
References
- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. international.skcinc.com [international.skcinc.com]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. tri-iso.com [tri-iso.com]
A Technical Guide to the Identification of Novel 1-(3-(Phenylamino)phenyl)ethanone Derivatives as Potential Kinase Inhibitors
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The 1-(3-(phenylamino)phenyl)ethanone scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its structural motif is present in a variety of biologically active molecules, suggesting its potential for tailored development against specific disease targets. This in-depth technical guide provides a comprehensive, field-proven framework for the systematic identification, synthesis, and evaluation of novel derivatives of this core structure. Moving beyond a mere listing of protocols, this guide elucidates the causal reasoning behind experimental choices, integrating computational design with robust synthetic strategies and a hierarchical biological evaluation workflow. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
Introduction: The Rationale for Targeting the this compound Scaffold
The quest for novel, effective, and selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] Protein kinases, as key regulators of a multitude of cellular signaling pathways, are frequently dysregulated in various diseases.[2] The this compound core structure is of significant interest due to its diarylamine-like framework, a feature found in numerous approved kinase inhibitors. This scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for specific kinase targets.
This guide will delineate a comprehensive, multi-pronged approach to unlock the therapeutic potential of this scaffold, beginning with in silico design and culminating in preclinical in vivo evaluation.
In Silico Design and Virtual Screening: A Blueprint for Novelty
The initial phase of identifying novel derivatives is best approached through computational methods, which allow for the rapid and cost-effective screening of vast chemical spaces.[3][4] Our workflow is designed to prioritize compounds with a high probability of biological activity against kinases.
Target Identification and Pharmacophore Modeling
The first crucial step is the identification of a relevant kinase target. Kinases such as Bruton's tyrosine kinase (BTK) in B-cell malignancies, epidermal growth factor receptor (EGFR) in non-small cell lung cancer, and various cyclin-dependent kinases (CDKs) in multiple cancers are well-validated targets.[5] Once a target is selected, a pharmacophore model can be generated. This can be achieved through two primary approaches:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target is unknown. It relies on a set of known active compounds to identify common chemical features essential for bioactivity.[6]
-
Structure-Based Pharmacophore Modeling: When a high-resolution crystal structure of the target kinase is available, this method identifies key interaction points within the active site.[7]
The resulting pharmacophore model, an ensemble of steric and electronic features, serves as a 3D query for virtual screening.[7]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Data Collection: Compile a set of at least 15-20 structurally diverse compounds with known high affinity for the target kinase.
-
Feature Identification: Identify key pharmacophoric features within the active compounds, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.
-
Model Generation: Utilize software (e.g., MOE, Schrödinger) to align the active compounds and generate a 3D pharmacophore model that encapsulates the common features.[8]
-
Validation: Validate the model by screening a test set of known active and inactive compounds to assess its sensitivity and specificity.[6]
Virtual Screening Workflow
With a validated pharmacophore model, a virtual screening campaign can be launched against large compound libraries (e.g., ZINC, Enamine). The workflow involves a hierarchical filtering approach to narrow down the hits to a manageable number for synthesis and biological testing.
Caption: A hierarchical workflow for virtual screening.
Experimental Protocol: Structure-Based Virtual Screening
-
Protein Preparation: Obtain the 3D structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.
-
Ligand Preparation: Prepare a 3D conformational library of the this compound scaffold and its virtual derivatives.
-
Molecular Docking: Dock the ligand library into the prepared protein active site using software like AutoDock Vina or GOLD.[9]
-
Scoring and Ranking: Score and rank the docked poses based on their predicted binding affinity.
-
ADME/Tox Filtering: Apply computational filters to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, eliminating compounds with poor drug-like characteristics.[10][11]
-
Hit Selection: Visually inspect the top-ranked poses and select a diverse set of promising candidates for synthesis.
Chemical Synthesis of Novel Derivatives
The synthesis of the prioritized novel derivatives requires robust and versatile chemical methodologies. The this compound scaffold lends itself to modular synthesis, allowing for the introduction of diversity at multiple positions.
Core Scaffold Synthesis
The core diarylamine structure can be efficiently synthesized via modern cross-coupling reactions. The Buchwald-Hartwig amination is particularly well-suited for this transformation, offering high yields and broad functional group tolerance.[6][12]
Experimental Protocol: Buchwald-Hartwig Amination for Core Scaffold Synthesis
-
Reaction Setup: In an oven-dried flask, combine 3-bromoacetophenone (1.0 eq), aniline (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Solvent and Atmosphere: Add anhydrous toluene and purge the flask with argon.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield this compound.
Derivative Synthesis via Suzuki Coupling
To introduce diversity on the phenyl rings, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[8][13] This allows for the formation of C-C bonds, enabling the installation of a wide array of substituents.
Caption: Key components of the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for Derivative Synthesis
-
Reaction Setup: In a flask, combine the this compound derivative bearing a halide (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent and Atmosphere: Add a mixture of toluene and water and purge with argon.
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 8-16 hours.
-
Workup and Purification: After cooling, separate the layers and extract the aqueous layer with an organic solvent. Purify the combined organic layers by column chromatography.
Biological Evaluation: A Hierarchical Approach
A tiered approach to biological evaluation ensures that resources are focused on the most promising compounds.
In Vitro Kinase Activity Assays
The primary screen should directly assess the inhibitory activity of the synthesized compounds against the target kinase. Luminescence-based assays that measure ATP consumption are highly sensitive and amenable to high-throughput screening.[14]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer. Add the diluted test compounds.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.[14]
| Compound | Target Kinase | IC50 (nM) |
| Lead Compound 1 | Kinase A | 50 |
| Lead Compound 2 | Kinase A | 15 |
| Control (Staurosporine) | Kinase A | 5 |
Data Table 1: Example data from an in vitro kinase activity assay.
Cell-Based Assays for Viability and Proliferation
Compounds that demonstrate potent kinase inhibition should be advanced to cell-based assays to assess their effect on cancer cell lines that are dependent on the target kinase. The MTT assay is a standard colorimetric assay for measuring cell viability.[15][16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Models for Efficacy Assessment
The most promising candidates from in vitro and cell-based assays should be evaluated for their anti-tumor efficacy in vivo using xenograft models.[5][17]
Caption: A streamlined workflow for in vivo xenograft studies.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis.[19]
Lead Optimization Strategies
Initial hits from the screening cascade will likely require further optimization to improve their potency, selectivity, and pharmacokinetic properties.[17]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of the lead compounds and evaluate the impact on their biological activity to identify key structural features for potency.
-
Scaffold Hopping: Replace the core scaffold of the lead compound with a structurally different one while retaining key pharmacophoric features to explore new chemical space and improve properties.[14][20]
-
Bioisosteric Replacement: Substitute functional groups with other groups that have similar physicochemical properties to enhance potency, selectivity, or ADME properties.[21][22]
Conclusion
The systematic approach outlined in this guide provides a robust framework for the identification and preclinical development of novel this compound derivatives as potential kinase inhibitors. By integrating computational design, versatile synthetic strategies, and a hierarchical biological evaluation workflow, researchers can efficiently navigate the complexities of modern drug discovery and unlock the therapeutic potential of this promising chemical scaffold.
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Kinase Targets in Cancer: Insights from CancerOmicsNet, an AI-Driven Approach to Drug Response Prediction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. biosolveit.de [biosolveit.de]
- 21. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 22. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 1-(3-(Phenylamino)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically grounded framework for conducting the preliminary bioactivity screening of the novel compound 1-(3-(Phenylamino)phenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document outlines a phased, multi-tiered approach that begins with cost-effective in silico predictions and progresses to foundational in vitro assays. The narrative emphasizes the scientific rationale behind each experimental choice, offering detailed, field-proven protocols for assessing cytotoxicity, antimicrobial activity, and antioxidant potential. By integrating computational analysis with empirical testing, this guide establishes a robust, self-validating workflow for identifying and prioritizing the therapeutic potential of new chemical entities, ensuring a logical and efficient progression from initial hypothesis to data-driven decision-making in the early stages of drug discovery.
Introduction to this compound: Rationale for Screening
This compound, also known as 3'-anilinoacetophenone, is a synthetic organic compound featuring a diarylamine scaffold linked to an acetophenone moiety. The diarylamine structure is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors like imatinib and dasatinib.[1][2][3] The presence of this functional group suggests a high potential for biological activity, as the nitrogen atom can act as a hydrogen bond donor/acceptor, and the aromatic systems can engage in π-stacking interactions with biological targets.[4][5]
The ethanone group adds a polar ketone functionality, which can also participate in hydrogen bonding. This combination of structural features justifies a systematic investigation into its bioactivity. A structured screening cascade is essential to efficiently probe its therapeutic potential while identifying any liabilities early in the discovery process.[6][7]
The Strategic Screening Cascade: A Phased Approach
To maximize efficiency and resource allocation, a tiered screening approach is paramount. This cascade begins with broad, cost-effective computational methods and funnels the compound toward more specific and resource-intensive experimental assays based on accumulating data. This strategy aligns with the "fail early, fail cheap" paradigm in drug discovery.[8]
Caption: A phased screening cascade for this compound.
Phase 1: In Silico Profiling (Computational Assessment)
Scientific Rationale: Before committing to wet-lab experiments, computational tools can predict a compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and potential biological targets.[8][9][10] This step is invaluable for identifying potential liabilities and for generating hypotheses about the compound's mechanism of action, thereby guiding the design of subsequent experimental assays.[11][12]
Target Prediction
By comparing the 2D and 3D structure of this compound to libraries of known bioactive ligands, we can predict its most likely protein targets.[13]
-
Recommended Tool: SwissTargetPrediction . This web server predicts targets based on a combination of 2D and 3D similarity measures.[13][14][15][16][17]
-
Procedure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC(=O)c1cccc(c1)Nc2ccccc2.
-
Navigate to the SwissTargetPrediction web server.[16]
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction.
-
-
Data Interpretation: The output will be a list of potential protein targets, ranked by probability. Pay close attention to protein classes that are frequently associated with the diarylamine scaffold, such as kinases, cyclooxygenases, and other enzymes.[1]
ADMET Prediction
Evaluating ADMET properties in silico helps to assess the "drug-likeness" of the compound.
-
Recommended Tool: SwissADME . This is a free and comprehensive web tool for evaluating physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
Procedure:
-
Navigate to the SwissADME web server.
-
Input the SMILES string for the compound.
-
Run the analysis.
-
-
Data Interpretation: Analyze key parameters such as Lipinski's Rule of Five (for oral bioavailability), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for cytochrome P450 (CYP) enzyme inhibition.
Data Presentation: Summarized In Silico Profile
The results should be consolidated into a clear table to provide a snapshot of the compound's computational profile.
| Parameter | Predicted Value/Class | Implication |
| Target Class (Top Hit) | Kinases | Guides focus towards anti-proliferative / anti-cancer assays. |
| Lipinski's Rule of 5 | 0 Violations | Good potential for oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | Potential for CNS activity (therapeutic or side effect). |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| PAINS Alert | No | Low likelihood of being a promiscuous binder or assay artifact. |
Phase 2: In Vitro Broad-Spectrum Bioactivity Screening
Scientific Rationale: This phase moves from prediction to empirical testing. A panel of broad, robust, and cost-effective assays is used to obtain the first experimental data on the compound's biological effects.[18] The selection of assays—cytotoxicity, antimicrobial, and antioxidant—provides a wide-angle view of potential activities.
Cytotoxicity Profiling: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.[19]
Caption: Principle of the MTT colorimetric assay for cell viability.
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., HeLa for cancer, HEK293 for normal) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.[22]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][22]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| HeLa | 25.4 | 0.8 |
| HEK293 | > 100 | 2.1 |
Antimicrobial Activity: Broth Microdilution Assay
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] The assay involves challenging the microbes with serial dilutions of the compound in a liquid growth medium.[24][25][26]
Detailed Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[23]
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Inoculate each well with the microbial suspension.[25] Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.[23]
Data Analysis & Presentation: The primary result is the MIC value.
| Microorganism | Compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | 64 | 0.5 |
| Escherichia coli | >128 | 0.015 |
Antioxidant Potential: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[27] DPPH is a stable free radical with a deep purple color.[27] When reduced by an antioxidant, its color fades to yellow, and this change in absorbance at 517 nm is measured spectrophotometrically.[27][28]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[27][28]
-
Reaction Setup: In a 96-well plate, add a serially diluted solution of the test compound (in methanol) to the wells.
-
Initiate Reaction: Add the DPPH working solution to each well and mix thoroughly.[27][29]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27][29]
-
Absorbance Reading: Measure the absorbance at 517 nm.[27] Use ascorbic acid as a positive control.
Data Analysis & Presentation: Calculate the percentage of DPPH scavenging activity. Plot this against the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
| Assay | Compound EC₅₀ (µM) | Positive Control (Ascorbic Acid) EC₅₀ (µM) |
| DPPH Radical Scavenging | 85.2 | 15.7 |
Phase 3: Hit-to-Lead Triage & Mechanistic Insight
Scientific Rationale: This phase involves synthesizing all the data from Phases 1 and 2 to make a go/no-go decision. If the compound shows promising activity (a "hit"), this stage guides the selection of more specific, hypothesis-driven assays to elucidate its mechanism of action.
Decision-Making Framework: The decision to advance a compound depends on the convergence of data. For instance, if in silico analysis predicted kinase activity, and the compound exhibits selective cytotoxicity against a cancer cell line over a normal cell line, this provides a strong rationale for pursuing kinase inhibition assays.[30][31]
Caption: A decision matrix for hit prioritization and next steps.
Example Mechanistic Follow-Up: Kinase Inhibition Assay If the data points toward anti-cancer activity, a follow-up assay is warranted. A variety of biochemical and cell-based kinase assay formats are available.[30][32][][34] A common starting point is a biochemical assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase in a cell-free system.
Conclusion and Strategic Outlook
This guide has presented a systematic, multi-phase workflow for the preliminary bioactivity screening of this compound. By initiating with predictive in silico modeling and advancing to broad-spectrum in vitro assays, this cascade provides a robust foundation for early-stage drug discovery. The data generated through these protocols will enable researchers to make informed decisions, identifying promising hits, and efficiently allocating resources for more in-depth mechanistic studies and lead optimization. This structured approach ensures scientific rigor and enhances the probability of successfully translating a novel chemical entity into a viable therapeutic candidate.
References
- 1. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 13. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 15. ovid.com [ovid.com]
- 16. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 17. researchgate.net [researchgate.net]
- 18. dlsu.edu.ph [dlsu.edu.ph]
- 19. clyte.tech [clyte.tech]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. protocols.io [protocols.io]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. Broth microdilution susceptibility testing. [bio-protocol.org]
- 27. acmeresearchlabs.in [acmeresearchlabs.in]
- 28. researchgate.net [researchgate.net]
- 29. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bioassaysys.com [bioassaysys.com]
- 34. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 1-(3-(Phenylamino)phenyl)ethanone via Buchwald-Hartwig Amination
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to diverse amine and aryl halide coupling partners, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1][3]
This application note provides a detailed, field-tested protocol for the synthesis of 1-(3-(phenylamino)phenyl)ethanone, a valuable building block in drug discovery, via the Buchwald-Hartwig amination of 3-bromoacetophenone and aniline. We will delve into the mechanistic underpinnings of the reaction, offer expert insights into the selection of critical reaction components, and provide a comprehensive, step-by-step guide for execution, troubleshooting, and safety.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex.[1] While nuances exist depending on the specific ligands and substrates used, the generally accepted pathway involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[4][6] This Pd(0) complex undergoes oxidative addition into the carbon-halogen bond of the aryl halide (3-bromoacetophenone), forming a Pd(II) intermediate.[1][5]
-
Ligand Substitution & Deprotonation : The amine (aniline) then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[5][7]
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, and the desired C-N bond is formed, releasing the this compound product.[1][4] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Component Selection: An Expert's Perspective
The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[8] Each component plays a critical role in the catalytic cycle, and their interplay determines the reaction's efficiency and scope.
| Component | Recommended Choice(s) | Rationale & Field Insights |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, or Preformed Palladacycles (e.g., G3/G4 precatalysts) | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective sources for generating the active Pd(0) catalyst in situ.[9] However, for enhanced reliability and efficiency, modern pre-formed palladacycles are recommended as they generate the active LPd(0) species more cleanly and quantitatively.[6] |
| Phosphine Ligand | Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) | The ligand is arguably the most critical component.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination steps.[1][11] They stabilize the palladium center and prevent catalyst decomposition.[8] The choice of ligand often depends on the specific substrates; for an aryl ketone, a ligand like XPhos or RuPhos provides the necessary steric bulk and electron-donating properties.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[12] NaOtBu is the most common and effective base for a wide range of substrates.[9][13] For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or catalyst loadings.[9][13] |
| Solvent | Toluene or 1,4-Dioxane | The solvent must be anhydrous, degassed, and capable of dissolving the reagents while remaining inert. Toluene is a preferred solvent due to its high boiling point and its ability to precipitate iodide salts, which can sometimes inhibit the catalyst.[4][12] 1,4-Dioxane is also frequently used.[14] |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 1.0 mmol scale.
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mol (mmol) | Eq. |
| 3-Bromoacetophenone | C₈H₇BrO | 199.04 | 199 mg | 1.0 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 102 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | C₃₃H₄₅P | 476.68 | 19.1 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | - | 5.0 mL | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-bromoacetophenone (199 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 5.0 mL of anhydrous toluene via syringe.
-
Add aniline (102 µL, 1.2 mmol) via syringe. The reaction mixture will typically change color upon addition of the reagents.
-
-
Reaction Execution:
-
Place the sealed flask into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Efficient stirring is important, especially given the heterogeneous nature of the mixture due to the inorganic base.[9]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, this compound.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and careful attention to detail is paramount.[15]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by air/moisture).2. Impure reagents or solvent.3. Insufficient base strength or poor solubility.[13] | 1. Ensure a thoroughly inert atmosphere; use fresh, high-quality Pd source and ligand.[6] Consider using a pre-catalyst.[16]2. Use anhydrous, degassed solvent and pure reagents.3. Confirm the quality and dryness of the NaOtBu. Ensure vigorous stirring. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction.2. β-hydride elimination from the amido complex.[1] | 1. Use rigorously dried solvents and reagents.2. This is an inherent side reaction. A different ligand/catalyst system may be required to favor reductive elimination. |
| Dark, Tar-like Mixture | Catalyst decomposition at high temperatures. | Reduce the reaction temperature and extend the reaction time. Screen different ligands that may form a more stable catalytic species. |
| Reaction Stalls | Catalyst inhibition, particularly with aryl iodides where the iodide salt can be problematic.[9][17] | While using an aryl bromide, this is less common. If switching to an aryl iodide, using a non-polar solvent like toluene can help by precipitating the inhibitory salt.[4] |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[18]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Sodium tert-butoxide (NaOtBu): This reagent is a flammable solid that reacts violently with water.[19] It is also corrosive and can cause severe skin and eye burns.[20] Handle under an inert atmosphere and keep away from moisture and ignition sources.[21][22]
-
Solvents: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid sources of ignition.[18]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By following this detailed protocol and understanding the key principles behind component selection, researchers can reliably synthesize this compound. The provided insights into the reaction mechanism, workflow, and troubleshooting are designed to empower scientists to successfully apply this powerful transformation in their own research and development endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. oxfordlabchem.com [oxfordlabchem.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. lobachemie.com [lobachemie.com]
- 22. researchgate.net [researchgate.net]
1-(3-(Phenylamino)phenyl)ethanone as a building block for PROTACs and degraders
Application Notes & Protocols
Topic: 1-(3-(Phenylamino)phenyl)ethanone as a Versatile Building Block for PROTACs and Molecular Degraders
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the catalytic elimination of disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) for selective protein destruction.[3][4] The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks that allow for systematic exploration of structure-activity relationships (SAR). This guide details the strategic use of this compound as a versatile scaffold in the synthesis of novel PROTACs. We provide an in-depth look at its chemical properties, functionalization strategies, and detailed protocols for its incorporation into a complete PROTAC molecule, followed by methodologies for biological evaluation.
The PROTAC Concept: A Paradigm Shift in Drug Discovery
Unlike conventional small-molecule inhibitors that require sustained and high-level occupancy of a target's active site, PROTACs function as event-driven catalysts.[5] A single PROTAC molecule can mediate the degradation of multiple POI molecules, enabling potent biological effects at substoichiometric concentrations.[5] This mechanism offers the potential to target proteins previously considered "undruggable" that may lack a well-defined active site but possess a ligandable pocket.[4]
The process is initiated when the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1] This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the POI surface.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[5]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
This compound: A Versatile Scaffold for PROTAC Synthesis
The selection of a starting building block is critical in PROTAC design. The scaffold must not only serve as a foundation for the POI-binding element but also present a chemically accessible "exit vector"—a position where a linker can be attached without compromising binding affinity to the target. This compound is an excellent candidate for this purpose due to its inherent structural features and reactivity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | [7][8][9][10] |
| Molecular Weight | 211.26 g/mol | [7][8] |
| CAS Number | 23699-65-2 | [7][8] |
| Appearance | Pale-yellow to Yellow-brown Solid |
Key Reactive Sites for Functionalization
-
Aniline Nitrogen: The secondary amine is a prime site for modification. It can undergo acylation, alkylation, or participate in Buchwald-Hartwig coupling reactions, making it an ideal anchor point for introducing a linker.[11]
-
Acetyl Group: The ketone can be modified through various reactions, such as reductive amination or conversion to other functional groups, providing an alternative exit vector.
-
Aromatic Rings: The phenyl rings can be subjected to electrophilic aromatic substitution (e.g., halogenation) to introduce handles for further chemistry, such as Suzuki or Sonogashira couplings.
This multi-faceted reactivity allows for divergent synthesis, enabling the creation of a library of PROTACs with varied linker attachment points from a single, common core.[12]
Synthetic Strategy: From Building Block to Bifunctional Degrader
The modular design of PROTACs lends itself to a convergent synthetic strategy.[13] A common approach involves preparing the POI ligand and the E3 ligase ligand-linker fragment separately, followed by a final coupling step. Here, we outline a strategy using this compound as the precursor to the POI ligand.
Caption: General synthetic workflow for PROTAC synthesis.
Protocol 1: Synthesis of POI-Linker Intermediate via N-Acylation
This protocol describes the attachment of a Boc-protected amino-PEG linker to the aniline nitrogen of this compound. This reaction creates a stable amide bond and positions the linker for subsequent coupling to an E3 ligase ligand.
Materials:
-
This compound
-
Boc-NH-PEG₂-COOH (or similar linker acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and Boc-NH-PEG₂-COOH (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting material).
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Rationale: DIPEA is a non-nucleophilic base used to neutralize the acidic protons and facilitate the coupling reaction.
-
Slowly add HATU (1.2 eq) to the reaction mixture. Rationale: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid for rapid amide bond formation, minimizing side reactions.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the Boc-protected POI-linker intermediate.
Protocol 2: Final PROTAC Assembly
This protocol details the deprotection of the Boc group and subsequent coupling with an E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid handle).
Part A: Boc Deprotection
-
Dissolve the purified intermediate from Protocol 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2x) to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.
Part B: Final Amide Coupling
-
In a separate dry flask, dissolve the pomalidomide-acid E3 ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize both the carboxylic acid and the amine salt).
-
Stir for 5 minutes, then add a solution of the deprotected amine-linker from Part A (1.1 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Protocol 1 (Step 6-7).
-
Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation of the Synthesized PROTAC
After successful synthesis and characterization, the new PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its effect on cell viability.
Protocol 3: Western Blotting for Target Protein Degradation
This protocol assesses the dose-dependent degradation of a target protein in a relevant cell line.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF-7 for ERα, VCaP for AR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized PROTAC, dissolved in DMSO to make a 10 mM stock
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10,000 nM. Include a DMSO-only vehicle control.
-
Replace the medium in each well with the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot: Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation).
Protocol 4: Cellular Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTT/XTT assay)
-
Luminometer (for CellTiter-Glo) or absorbance plate reader (for MTT/XTT)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Prepare serial dilutions of the PROTAC in culture medium and treat the cells as in Protocol 3.
-
Incubate for a longer period, typically 72 hours, to observe effects on proliferation.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent (e.g., 100 µL of CellTiter-Glo® reagent) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (100% viability) and calculate the GI₅₀ (concentration for 50% growth inhibition).
Summary and Outlook
The journey from a simple chemical building block to a potent and selective molecular degrader is a complex but systematic process. This compound offers an accessible and highly adaptable starting point for this journey. Its multiple reactive sites provide chemists with the flexibility to explore different linker chemistries and attachment points, which are critical variables for optimizing the formation of a productive ternary complex and achieving efficient protein degradation.[3][14] By following robust synthetic and biological evaluation protocols, researchers can effectively leverage this scaffold to accelerate the discovery of novel PROTACs for both research and therapeutic applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound|lookchem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
Application Note & Protocols: Synthesis of Selective COX-2 Inhibitors Utilizing 1,3-Diphenyl-3-(phenylamino)propan-1-one Scaffolds
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is central to the biosynthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.[1][2] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[3][4] In contrast, the COX-2 isoform is typically undetectable in normal tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.[3][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While their therapeutic effects stem from the inhibition of COX-2, the concurrent inhibition of COX-1 is responsible for common and often severe side effects, such as gastrointestinal ulceration and renal toxicity.[6][7] This understanding spurred the development of selective COX-2 inhibitors, often termed "coxibs," designed to provide potent anti-inflammatory and analgesic effects with a significantly improved safety profile.[7]
A key structural feature of many selective COX-2 inhibitors is a diaryl heterocyclic or carbocyclic core, with one of the aryl rings bearing a pharmacophore group, such as a methanesulfonyl (-SO2Me) or sulfonamide (-SO2NH2), that can fit into a secondary, hydrophobic pocket present in the COX-2 active site but not in COX-1.[4][8] This structural difference is the basis for their selectivity.
This application guide focuses on the use of 1,3-diphenyl-3-(phenylamino)propan-1-ones, a class of Mannich bases, as a versatile and potent scaffold for the synthesis of novel and selective COX-2 inhibitors.[1][2][9] We will present detailed protocols for the synthesis of these core structures and their subsequent elaboration into highly active inhibitors, supported by mechanistic insights and structure-activity relationship (SAR) data.
Part 1: The Synthetic Strategy & Mechanistic Basis for Selectivity
The 1,3-diphenyl-3-(phenylamino)propan-1-one framework serves as an excellent starting point for COX-2 inhibitor design. These compounds are readily synthesized via a one-pot Mannich reaction and possess the requisite diaryl structure. The key to conferring COX-2 selectivity lies in the strategic placement of a methanesulfonyl (-SO2Me) group on one of the phenyl rings.
Mechanism of COX-2 Selectivity
Molecular modeling and docking studies have revealed how these scaffolds achieve their selectivity. The COX-2 active site possesses a larger, more accommodating binding pocket than COX-1, which includes a distinct secondary pocket. The -SO2Me group is perfectly sized and oriented to insert into this secondary pocket, forming crucial hydrogen bond interactions with key amino acid residues like Arg513 and His90.[1][9][10][11] This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition, while the bulky group prevents effective binding to the narrower COX-1 active site.
Caption: Binding model of a SO2Me-substituted inhibitor in the COX-2 active site.
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing a precursor Mannich base and its subsequent conversion into a potent COX-2 inhibitor.
Protocol 1: Synthesis of the Precursor Scaffold via Mannich Reaction
Title: General Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylamino)propan-1-one.
Principle: This protocol describes a classic acid-catalyzed Mannich reaction. It involves the condensation of an acetophenone derivative (containing the crucial -SO2Me pharmacophore), an aromatic aldehyde, and an aromatic amine to form the β-amino ketone scaffold.
Materials and Reagents:
-
4-(Methylsulfonyl)acetophenone
-
Benzaldehyde
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(methylsulfonyl)acetophenone, 10 mmol of benzaldehyde, and 10 mmol of aniline in 50 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add 1 mL of concentrated HCl dropwise to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash it with 20 mL of cold diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to yield the pure 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylamino)propan-1-one as a crystalline solid.
-
Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Conversion to a Pyrazole-based COX-2 Inhibitor
Principle: The 1,3-dicarbonyl-like nature of the synthesized Mannich base makes it an excellent precursor for forming heterocyclic rings. This protocol outlines the cyclization of the propanone scaffold with hydrazine hydrate to form a highly stable and potent pyrazole-based COX-2 inhibitor, a class that includes the well-known drug Celecoxib.
Materials and Reagents:
-
1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylamino)propan-1-one (from Protocol 1)
-
Hydrazine hydrate (80%)
-
Glacial Acetic Acid
-
Ethanol (EtOH)
-
Reflux apparatus
Procedure:
-
To a solution of 5 mmol of the 1,3-diphenyl-3-(phenylamino)propan-1-one derivative in 40 mL of ethanol in a 100 mL round-bottom flask, add 7.5 mmol of hydrazine hydrate.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 8-10 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into 50 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Confirm the structure of the final pyrazole compound by spectroscopic methods (NMR, MS, IR).
Caption: General synthetic workflow from starting materials to final inhibitors.
Protocol 3: High-Level Overview of In Vitro COX-1/COX-2 Inhibition Assay
Principle: To validate the efficacy and selectivity of the synthesized compounds, an in vitro enzyme inhibition assay is performed. This assay measures the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) for both COX-1 and COX-2 isoforms. The ratio of these values provides the Selectivity Index (SI).
Methodology Outline:
-
A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) is typically used, which measures the peroxidase activity of the COX enzymes.
-
Ovine COX-1 and human recombinant COX-2 standards are used.
-
The synthesized compounds are dissolved (usually in DMSO) and prepared in a series of dilutions.
-
The compounds are incubated with each enzyme isoform (COX-1 or COX-2) in the presence of arachidonic acid (the substrate).
-
The enzymatic reaction produces Prostaglandin G2 (PGG2), which is measured colorimetrically.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration.
-
The Selectivity Index (SI) is calculated as SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Data Summary & Structure-Activity Relationships (SAR)
The biological activity of compounds synthesized using these protocols demonstrates a clear structure-activity relationship. The data below, adapted from published studies, highlights the potency and selectivity achieved with this scaffold.[1][2][10]
| Compound ID | R1 (on Phenyl Ring A) | R2 (on Phenyl Ring B) | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) |
| Celecoxib (Ref.) | - | - | 15 | 0.04 | 375 |
| Comp-A | 4-SO2Me | H | >100 | 0.20 | >500 |
| Comp-B | 4-SO2Me | 4-OCH3 | 68.2 | 0.18 | 378.8 |
| Comp-C | 4-SO2Me | 4-Cl | 85.3 | 0.22 | 387.7 |
| Comp-D (Pyrazole) | 4-SO2Me | H | >50 | 0.15 | >333 |
Key SAR Insights:
-
The -SO2Me group is essential: The presence of the 4-(methylsulfonyl)phenyl moiety is consistently associated with high potency against COX-2 and excellent selectivity.[4][6]
-
Substitutions on other rings modulate activity: Adding small electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl) groups on the other phenyl rings can fine-tune the potency but generally maintains high selectivity.[1][2]
-
Cyclization to Pyrazoles: Converting the propanone backbone into a pyrazole ring system is a highly effective strategy for creating potent and selective inhibitors, leveraging a well-established pharmacophore for COX-2 inhibition.[5][12][13]
Conclusion
The 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold represents a highly valuable and synthetically accessible platform for the development of novel, potent, and selective COX-2 inhibitors. The straightforward Mannich reaction allows for the rapid generation of diverse core structures, and the strategic incorporation of a methanesulfonyl pharmacophore reliably imparts high COX-2 selectivity. Furthermore, these scaffolds can be readily converted into other established COX-2 inhibitor classes, such as pyrazoles, demonstrating their versatility. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to explore this promising chemical space in the ongoing search for safer and more effective anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Novel Mannich Bases from 1-(3-(Phenylamino)phenyl)ethanone for Drug Discovery
Introduction
The Mannich reaction, a cornerstone of synthetic organic chemistry, is a three-component condensation that provides efficient access to β-amino carbonyl compounds, known as Mannich bases.[1][2] First described by Carl Mannich in 1912, this reaction involves the aminoalkylation of a compound containing an active hydrogen atom with an aldehyde (typically formaldehyde) and a primary or secondary amine.[3][4] The resulting Mannich bases are not merely synthetic curiosities; they are crucial pharmacophores and versatile intermediates in the synthesis of numerous pharmaceuticals, natural products, and bioactive molecules.[5][6][7] Their utility in drug development is well-documented, with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory agents.[8][9]
The basic character of these compounds often enhances their water solubility and allows for protonation under physiological conditions, which can improve ligand-receptor interactions and overall bioavailability.[5][10][11] This application note provides a detailed experimental procedure for the synthesis of novel Mannich bases using 1-(3-(phenylamino)phenyl)ethanone as the ketone substrate. This particular substrate is of interest as it incorporates a diarylamine scaffold, a privileged structure in medicinal chemistry, offering a direct route to complex molecules with significant potential for further structural diversification and biological screening. We will delve into the reaction mechanism, provide a step-by-step protocol, and discuss characterization and troubleshooting, offering researchers a comprehensive guide for laboratory application.
Reaction Mechanism: An Acid-Catalyzed Pathway
The Mannich reaction is typically performed under acidic conditions, which serve two primary functions: catalyzing the formation of the key electrophilic intermediate and promoting the enolization of the carbonyl compound. The mechanism proceeds through two main stages.[2]
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the secondary amine to the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration of the resulting hemiaminal yields a highly reactive electrophile known as an iminium ion (or Eschenmoser's salt precursor).[1][12][13] Tertiary amines cannot be used as they lack the necessary N-H proton to form this intermediate.[1]
-
Nucleophilic Attack by the Enol: The ketone substrate, this compound, tautomerizes in the acidic medium to its more nucleophilic enol form. This enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.[14] Subsequent deprotonation regenerates the carbonyl group and yields the final β-amino carbonyl product, the Mannich base.[2]
Caption: Figure 1: Acid-Catalyzed Mannich Reaction Mechanism.
Experimental Protocol: Synthesis and Characterization
This section details the complete workflow for synthesizing a Mannich base from this compound using morpholine as the representative secondary amine.
Materials and Equipment
-
Reagents: this compound, Morpholine, Formaldehyde (37% aq. solution), Ethanol (96%), Hydrochloric acid (conc.), Sodium hydroxide solution (5% aq.), Diethyl ether, Anhydrous magnesium sulfate, Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, ice bath, separatory funnel, rotary evaporator, Büchner funnel, melting point apparatus, FT-IR spectrometer, NMR spectrometer, Mass spectrometer.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Synthesis and Analysis Workflow.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5 mmol, 1.05 g) in 20 mL of ethanol.
-
Addition of Reagents: To this solution, add morpholine (5.5 mmol, 0.48 g) followed by the dropwise addition of aqueous formaldehyde (37%, 6 mmol, 0.5 mL).
-
Acidification: Cool the flask in an ice bath and add a few drops of concentrated hydrochloric acid (e.g., 0.5 mL) with constant stirring. The acid acts as a catalyst.[15]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[16]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of cold water.
-
Neutralization and Precipitation: Basify the aqueous mixture by slowly adding 5% sodium hydroxide solution until a pH of approximately 8-9 is reached. This step neutralizes the amine hydrochloride salt and precipitates the crude Mannich base product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Mannich base as a crystalline solid.[17]
Product Characterization
The structure of the synthesized Mannich base should be confirmed using standard spectroscopic techniques.[15][18][19]
-
FT-IR (KBr, cm⁻¹): Expect characteristic absorption bands for the N-H stretching of the secondary amine (around 3350-3400 cm⁻¹), C=O stretching of the ketone (around 1670-1715 cm⁻¹), and C-H aromatic stretching (around 3000-3100 cm⁻¹).[15]
-
¹H NMR (DMSO-d₆, δ ppm): The spectrum should confirm the presence of aromatic protons, the singlet for the N-H proton, and characteristic signals for the newly introduced aminomethyl group (-CO-CH₂-CH₂-N-). The methylene protons adjacent to the carbonyl and nitrogen typically appear as triplets.[15][20]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Mannich base.[15]
Data Summary and Troubleshooting
The efficiency of the Mannich reaction can be influenced by the choice of amine, solvent, and reaction time. The following table provides a summary of expected outcomes for this class of reaction.
| Parameter | Condition/Value | Rationale & Expected Outcome | Reference |
| Substrate | This compound | Provides the active methylene protons for enolization. | - |
| Amine | Secondary Aliphatic (e.g., Morpholine, Piperidine) | Acts as the nucleophile to form the iminium ion. Yields are typically good. | [16] |
| Aldehyde | Formaldehyde (37% aq.) | Highly reactive non-enolizable aldehyde, ideal for forming the iminium intermediate. | [12] |
| Catalyst | Hydrochloric Acid (catalytic amount) | Promotes both iminium ion formation and ketone enolization. | [13][15] |
| Solvent | Ethanol | A common protic solvent that effectively dissolves all reactants. | [5][17] |
| Temperature | Reflux (~80 °C) | Provides sufficient energy to overcome the activation barrier; reaction is often sluggish at RT. | [4] |
| Reaction Time | 2-6 hours | Generally sufficient for completion. Monitor by TLC to avoid side-product formation. | [21] |
| Typical Yield | 70-85% | Yields can vary based on the specific amine and purification efficiency. | [16] |
Troubleshooting Common Issues:
-
Low Yield: May result from incomplete reaction or polymerization. Ensure adequate reflux time and temperature. Alternatively, using a pre-formed iminium salt like Eschenmoser's salt can provide a cleaner reaction.[4]
-
Formation of Bis-Mannich Base: If the ketone has two acidic α-hydrogens on the same carbon, a second aminomethylation can occur. Using a slight excess of the ketone can disfavor this.
-
Polymerization: Formaldehyde can self-polymerize. Ensure it is added to the reaction mixture and not allowed to stand under acidic conditions alone. The sluggish nature of the reaction can sometimes lead to reagent degradation.[4]
Conclusion
The Mannich reaction remains a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals.[10] The protocol described herein for the synthesis of novel β-amino ketones from this compound offers a reliable and straightforward method to generate structurally diverse compounds. These products serve as valuable scaffolds for constructing larger, more complex molecules and for screening in a wide array of biological assays, contributing to the ongoing search for new therapeutic agents.[3][6]
References
- 1. Mannich reaction [chem-is-you.blogspot.com]
- 2. byjus.com [byjus.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 5. oarjbp.com [oarjbp.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 10. Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. quora.com [quora.com]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. asianpubs.org [asianpubs.org]
- 19. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
- 20. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comprehensive Purity Analysis of 1-(3-(Phenylamino)phenyl)ethanone: Orthogonal HPLC and GC-MS Methodologies
An Application Note and Protocol Guide
Abstract
This application note provides detailed, validated analytical procedures for the determination of purity and the profiling of impurities for 1-(3-(Phenylamino)phenyl)ethanone (CAS: 23699-65-2), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1][2][3][4] The quality and purity of such intermediates are critical parameters that directly influence the yield, safety, and efficacy of the final products.[1] To ensure comprehensive quality control, we present two orthogonal and robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for quantitative purity assessment and a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of volatile and semi-volatile impurities. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the methodological choices, in accordance with international regulatory standards.
Introduction: The Imperative for Orthogonal Purity Analysis
This compound is an aromatic ketone containing a secondary amine linkage. Its molecular structure lends itself to potential process-related impurities (e.g., starting material residues, by-products) and degradation products (e.g., from oxidation or hydrolysis). A single analytical method is often insufficient to detect all possible impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more complete and trustworthy purity profile.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds.[5][6] For this compound, a reversed-phase HPLC method separates the main component and its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This makes it an ideal technique for accurate quantification and purity determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the separation and identification of volatile and semi-volatile compounds.[1] It is particularly effective for detecting residual solvents, starting materials, or volatile by-products that may not be well-retained or resolved by HPLC. The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown impurities.
This guide is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures, ensuring the methods are robust, reliable, and suitable for regulatory scrutiny.[7][8][9][10]
High-Performance Liquid Chromatography (HPLC) Method for Quantitative Purity
The developed reversed-phase HPLC method is designed for the precise quantification of this compound and the separation of its non-volatile impurities.
Rationale for Methodological Choices
-
Column: A C18 (octadecylsilane) column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention for aromatic compounds like our analyte. A column with a particle size of 3.5 µm offers a good balance between high separation efficiency and moderate backpressure.
-
Mobile Phase: A gradient elution using water (with 0.1% formic acid) and acetonitrile (ACN) is employed. The formic acid helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape. It also ensures the secondary amine on the analyte is protonated, leading to consistent retention. A gradient is essential to elute both early-retained polar impurities and late-eluting nonpolar impurities within a reasonable runtime.
-
Detector: A Diode Array Detector (DAD) is chosen to monitor the elution. The aromatic rings in the analyte provide strong UV absorbance. The DAD allows for the determination of the absorbance maximum (λmax) for optimal sensitivity and enables peak purity analysis by comparing spectra across a single peak.
-
Sample Preparation: The sample is dissolved in a diluent matching the initial mobile phase composition to ensure good peak shape and prevent peak splitting upon injection. Filtration is a mandatory step to remove particulates that could damage the injector or clog the column.[11]
Experimental Protocol: HPLC Analysis
-
Reagents and Materials:
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (e.g., PTFE or Nylon)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 40% B2-15 min, 40% to 95% B15-18 min, 95% B18-18.1 min, 95% to 40% B18.1-22 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | DAD, 254 nm (or analyte λmax) |
| Run Time | 22 minutes |
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 2.0.
-
-
Calculation of Purity:
-
Purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: HPLC workflow from preparation to final report.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity ID
This GC-MS method is developed for the detection, identification, and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
Rationale for Methodological Choices
-
Column: A non-polar HP-5ms (5% Phenyl Methyl Siloxane) capillary column is a general-purpose column excellent for separating a wide range of organic compounds.[1] Its low bleed characteristics are ideal for mass spectrometry, ensuring a stable baseline and better sensitivity.
-
Inlet: A splitless injection is used to maximize the transfer of trace-level impurities into the column, thereby enhancing sensitivity.
-
Temperature Program: A temperature ramp is critical for GC. The program starts at a low temperature to trap and focus volatile compounds at the head of the column, then gradually increases to elute compounds in order of their boiling points and polarities, ensuring good resolution.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for compound identification via comparison with spectral libraries (e.g., NIST, Wiley). Full scan mode is used to detect and identify unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Reagents and Materials:
-
This compound sample
-
Dichloromethane (DCM), GC grade or equivalent
-
Helium (99.999% purity)
-
GC vials with PTFE-lined septa
-
-
Preparation of Solutions:
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Transfer to a GC vial for analysis.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Splitless Mode |
| Inlet Temp. | 280 °C |
| Injection Vol. | 1.0 µL |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| Transfer Line | 290 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 550 amu |
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each impurity peak, obtain the mass spectrum.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities relative to the main peak using area percent, assuming a response factor of 1 for initial screening.
-
GC-MS Workflow Diagram
Caption: GC-MS workflow from sample preparation to impurity identification.
Method Validation: Ensuring Trustworthiness
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[8][10][12][13] A comprehensive validation study establishes the performance characteristics of the procedure and provides a high degree of assurance in the quality of the data.
-
Specificity: The DAD in the HPLC method can assess peak purity, and the mass-selective detector in GC-MS provides high specificity, ensuring that the signal measured corresponds only to the compound of interest.
-
Linearity: For quantitative analysis, the method's linearity should be established by analyzing a series of standards over a specified concentration range (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Accuracy is determined by recovery studies, where a known amount of reference standard is spiked into the sample matrix. Acceptance criteria are typically within 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by multiple analyses (e.g., n=6) of the same sample on the same day, by the same analyst.
-
Intermediate Precision: Assessed by repeating the analysis on different days, with different analysts, or on different equipment. The RSD for precision studies should typically be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are critical for impurity analysis.[14] The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The reporting threshold for impurities is often guided by ICH Q3A/B guidelines.
-
Robustness: The method's robustness is evaluated by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.[15][16] This ensures the method is reliable under normal laboratory variations.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a comprehensive, robust, and reliable framework for assessing the purity of this compound. The HPLC method serves as the primary tool for accurate quantification of the active substance and non-volatile impurities. The orthogonal GC-MS method is invaluable for the identification and control of volatile and semi-volatile species. Together, these validated methods form a self-validating system that ensures the quality, consistency, and safety of the material, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. usp.org [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Chromatography [usp.org]
- 10. database.ich.org [database.ich.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: A Scalable Synthesis of 1-(3-(Phenylamino)phenyl)ethanone via Buchwald-Hartwig Amination
Introduction: The Significance of the Diarylamine Scaffold
The diarylamine motif is a cornerstone of modern medicinal chemistry and materials science. Molecules incorporating this structure are integral to a vast array of pharmaceuticals, including kinase inhibitors and anti-inflammatory agents, as well as functional materials like organic light-emitting diodes (OLEDs). 1-(3-(Phenylamino)phenyl)ethanone is a valuable building block, providing a strategic entry point for the synthesis of more complex molecular architectures.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind key process decisions, offering a robust and reproducible protocol grounded in the principles of the Buchwald-Hartwig amination—a pivotal reaction in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3]
Synthetic Strategy: The Buchwald-Hartwig Amination
For the construction of the C(aryl)-N bond, the Palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann condensation.[1][3] The reaction couples an aryl halide (or pseudo-halide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
Our strategy employs the coupling of 3'-aminoacetophenone with bromobenzene. This approach is highly efficient and scalable, leveraging commercially available starting materials to afford the target compound in high yield and purity.
Reaction Scheme & Catalytic Cycle
The overall transformation is as follows:
Figure 1. Overall reaction for the synthesis of this compound.
The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.
The cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4][5]
Process Development and Scale-Up Considerations
Transitioning a reaction from bench-scale to pilot or production scale requires careful consideration of several critical parameters. The choices made here directly impact yield, purity, safety, and cost-effectiveness.
-
Catalyst System Selection: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined pre-catalysts (e.g., G3-XPhos, G4-RuPhos) are often preferred for scale-up. These pre-catalysts offer superior air and moisture stability and generate the active Pd(0) species more cleanly and efficiently, leading to lower catalyst loadings and more consistent results.[6] The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for coupling aryl bromides and even less reactive aryl chlorides.[4][7]
-
Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine complex. Sodium tert-butoxide (NaOtBu) is highly effective but is also hygroscopic and corrosive, requiring careful handling in a large-scale setting. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures or more active catalyst systems.[4][6]
-
Solvent Choice: The ideal solvent should fully dissolve the starting materials, possess a boiling point that allows for efficient heating without requiring high-pressure equipment, and be easily removable. Toluene is an excellent choice for this reaction due to its high boiling point (111 °C) and azeotropic removal of water. While ethereal solvents like 1,4-dioxane are common in literature, their peroxide-forming nature and environmental concerns make them less desirable for scale-up.[6][8]
-
Work-up and Purification: At scale, chromatography is often economically and practically prohibitive. Therefore, developing a robust crystallization protocol is essential. The work-up must efficiently remove the inorganic base and catalyst residues. A simple filtration through a pad of celite can remove the palladium catalyst, followed by aqueous washes to remove the base. The final product is then isolated by crystallization from a suitable solvent system, such as ethanol/water.
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab-Scale (1-5 g) | Pilot-Scale (50-500 g) | Rationale for Change |
| Catalyst | Pd(OAc)₂ / Ligand | G3-XPhos Pre-catalyst | Increased stability, reliability, and lower loading. |
| Base | NaOtBu | K₃PO₄ or K₂CO₃ | Improved safety and handling profile; less corrosive. |
| Solvent | Dioxane or THF | Toluene or CPME | Higher boiling point, better safety profile (non-peroxide forming). |
| Monitoring | TLC / GC-MS | HPLC / UPLC | Quantitative, more accurate for tracking impurities. |
| Purification | Flash Chromatography | Crystallization | Cost-effective, scalable, and efficient for high purity. |
Detailed Experimental Protocol: 50-Gram Scale
This protocol details the synthesis of this compound on a 50-gram scale. All operations should be conducted in a well-ventilated fume hood.
Reagents and Equipment
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Eq. |
| 3'-Aminoacetophenone | 135.16 | 50.0 g | 0.370 | 1.0 |
| Bromobenzene | 157.01 | 69.5 g (46.6 mL) | 0.443 | 1.2 |
| XPhos Pd G3 | 863.83 | 1.58 g | 0.00183 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 102.3 g | 0.740 | 2.0 |
| Toluene | - | 500 mL | - | - |
Equipment: 1 L three-neck round-bottom flask, mechanical overhead stirrer, reflux condenser, thermocouple, nitrogen/argon inlet, heating mantle.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L reactor with the overhead stirrer, condenser, and nitrogen inlet. Ensure the system is free of leaks. Purge the vessel with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Charging Reagents: To the flask, add potassium carbonate (102.3 g), XPhos Pd G3 pre-catalyst (1.58 g), and 3'-aminoacetophenone (50.0 g).
-
Solvent and Reagent Addition: Add toluene (500 mL) followed by bromobenzene (46.6 mL).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 110 °C). The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the consumption of 3'-aminoacetophenone by HPLC. Once the starting material is <1% remaining, the reaction is considered complete.
-
Cool-down: Turn off the heating and allow the mixture to cool to room temperature.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (250 mL).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 50 mL).
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification:
-
Transfer the crude solid to a clean flask. Add hot ethanol until the solid just dissolves.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.
-
Collect the purified product by vacuum filtration, wash the filter cake with a cold 1:1 ethanol/water mixture (2 x 50 mL), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 68-74 g (87-95%) of a light brown to off-white crystalline solid.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.[9]
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | Light brown to off-white crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.80-7.70 (m, 2H), 7.45-7.30 (m, 3H), 7.25-7.15 (m, 3H), 7.05-6.95 (m, 1H), 6.05 (s, 1H, -NH), 2.60 (s, 3H, -COCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 198.5, 143.2, 142.1, 138.5, 129.8, 129.5, 122.3, 120.5, 118.9, 118.2, 26.8 |
| Mass Spec (ESI+) | m/z 212.1070 [M+H]⁺ |
| HPLC Purity | ≥98% |
| Melting Point | 94-98 °C |
Safety Precautions
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and chemical-resistant gloves are mandatory at all times.
-
Reagent Handling:
-
Palladium Catalyst/Ligands: Handle in a fume hood. Avoid inhalation of dust. Palladium compounds are heavy metal toxins.
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use only in a well-ventilated fume hood away from ignition sources.
-
Bromobenzene: Irritant. Harmful if swallowed or inhaled.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
-
Engineering Controls: All operations must be performed in a certified chemical fume hood to prevent exposure to volatile and hazardous materials. The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure catalyst longevity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. books.rsc.org [books.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of 1-(3-(Phenylamino)phenyl)ethanone in Catalyst Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Catalytic Potential of a Versatile Scaffold
In the dynamic landscape of catalyst development, the quest for novel, efficient, and economically viable ligand systems is perpetual. The molecule 1-(3-(phenylamino)phenyl)ethanone, a readily available aromatic aminoketone, presents a compelling yet underexplored scaffold for the design of innovative catalysts. Its structure, featuring a secondary amine and a ketone functionality, offers the potential for bidentate chelation to a metal center, a common characteristic of high-performance ligands in homogeneous catalysis. The strategic positioning of these functional groups on the phenyl rings allows for electronic and steric modifications, enabling the fine-tuning of catalyst activity and selectivity.
This document serves as a detailed guide for researchers, providing both a theoretical framework and practical protocols to investigate the utility of this compound as a ligand precursor in transition metal-catalyzed reactions, with a primary focus on palladium- and nickel-catalyzed cross-coupling reactions. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs are analogous to established ligand classes, suggesting a high probability of success. These notes are designed to be a self-validating system, encouraging empirical exploration grounded in established chemical principles.
Part 1: Rationale for Use in Catalyst Development - A Mechanistic Perspective
The potential of this compound as a ligand stems from its ability to form stable chelate complexes with transition metals. The nitrogen of the phenylamino group and the oxygen of the ethanone moiety can act as a bidentate N,O-ligand. Such chelation can enhance the stability and modulate the reactivity of the metallic center, which is crucial for efficient catalysis.
Proposed Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center.[3] We propose that this compound can serve as an effective ligand for palladium in reactions such as the Suzuki-Miyaura coupling.
The proposed catalytic cycle for a Suzuki-Miyaura coupling reaction utilizing a hypothetical Pd-complex of this compound is depicted below. The ligand is expected to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.
Figure 1. Proposed Suzuki-Miyaura catalytic cycle with this compound as ligand (L).
Part 2: Experimental Protocols
The following protocols provide a starting point for the synthesis of a palladium pre-catalyst and its application in a model Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Palladium(II) Pre-catalyst
This protocol describes the synthesis of a potential palladium(II) pre-catalyst complex using this compound as the ligand.
Materials:
-
This compound (1.0 mmol, 211.26 mg)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (1.0 mmol, 259.4 mg)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
Anhydrous diethyl ether (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a dry Schlenk flask.
-
Add anhydrous dichloromethane (10 mL) to dissolve the ligand.
-
In a separate Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous dichloromethane (10 mL).
-
Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation may be observed.
-
After 12 hours, reduce the volume of the solvent in vacuo.
-
Add anhydrous diethyl ether to precipitate the product.
-
Isolate the solid product by filtration under inert atmosphere, wash with diethyl ether, and dry in vacuo.
-
Characterize the resulting complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure.
Protocol 2: Application in a Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the synthesized palladium pre-catalyst in the coupling of 4-bromotoluene and phenylboronic acid.
Materials:
-
Synthesized Palladium Pre-catalyst (from Protocol 1) (0.01 mmol)
-
4-bromotoluene (1.0 mmol, 171.04 mg)
-
Phenylboronic acid (1.2 mmol, 146.33 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.42 mg)
-
Toluene/Water (10:1 v/v) solvent mixture (5 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial, add the palladium pre-catalyst, 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Seal the vial and purge with an inert gas for 5 minutes.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture for the desired time (e.g., 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.
Part 3: Data Presentation and Interpretation
The performance of the catalyst should be evaluated based on the yield of the desired product and the turnover number (TON) and turnover frequency (TOF).
Table 1: Hypothetical Catalyst Screening Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Expected >80% |
| 2 | 0.5 | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | Expected >70% |
| 3 | 1 | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | To be determined |
| 4 | 1 | 2 | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | To be determined |
Part 4: Proposed Application in Nickel-Catalyzed Reactions
The development of catalysts based on earth-abundant and less expensive metals like nickel is a major focus in sustainable chemistry.[4] The electronic properties of this compound could also make it a suitable ligand for nickel-catalyzed cross-coupling reactions.[5]
Figure 2. A general workflow for screening this compound as a ligand in nickel-catalyzed reactions.
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, platform for the development of novel catalysts. Its straightforward synthesis and potential for N,O-chelation make it an attractive candidate for a variety of transition metal-catalyzed transformations. The protocols and theoretical considerations outlined in these application notes are intended to provide a solid foundation for researchers to begin exploring the catalytic potential of this versatile molecule. Further investigations could involve the synthesis of derivatives with modified electronic and steric properties to create a library of ligands for high-throughput screening in a wide range of catalytic reactions.
References
- 1. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-(Phenylamino)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-(Phenylamino)phenyl)ethanone. This guide is designed for researchers, chemists, and professionals in drug development who are working on synthesizing this and related diarylamine compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of synthetic organic chemistry, with a focus on the widely-used Buchwald-Hartwig amination reaction.
Introduction: The Challenge of Synthesizing Diaryl Amines
The synthesis of this compound, a diarylamine, is a crucial step in the development of various pharmaceutical compounds and advanced materials. While several methods exist for the formation of C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination has become the gold standard due to its high functional group tolerance, broad substrate scope, and generally high yields. However, like any sophisticated catalytic reaction, it is not without its challenges. Researchers often face issues such as low yields, incomplete conversion, and the formation of persistent impurities. This guide aims to provide a logical framework for identifying, understanding, and resolving these common experimental hurdles.
Primary Synthetic Route: The Buchwald-Hartwig Amination
The most reliable and versatile method for synthesizing this compound is the palladium-catalyzed cross-coupling of 3-bromoacetophenone with aniline. This reaction leverages a palladium catalyst, a phosphine ligand, and a base to form the desired C(sp²)-N bond.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination to form this compound.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. Note that optimization of catalyst, ligand, base, and solvent may be necessary depending on the purity of reagents and specific laboratory conditions.
Materials:
-
3-Bromoacetophenone
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).
-
Reagent Addition: Add 3-bromoacetophenone (1.0 equivalent), aniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent (3-bromoacetophenone).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Understanding the Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst adds to the carbon-bromine bond of 3-bromoacetophenone, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Aniline coordinates to the Pd(II) center. The base then removes a proton from the coordinated aniline to form a palladium-amido complex.
-
Reductive Elimination: The diarylamine product is formed by the elimination from the palladium center, which regenerates the active Pd(0) catalyst.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species is not forming or is decomposing. This can be due to poor quality Pd(OAc)₂, exposure to oxygen, or incompatible ligands. | • Use a palladium pre-catalyst (e.g., XPhos Pd G3) which is more stable and reliably generates the active species. • Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. • Use fresh, high-purity ligands. |
| Inappropriate Base: The base may be too weak to deprotonate the amine-Pd(II) complex, or too strong, leading to side reactions with the ketone group. | • Sodium tert-butoxide (NaOtBu) is a strong, effective base. • If ketone-related side reactions are suspected, switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times. | |
| Poor Reagent Quality: Impurities in the starting materials (3-bromoacetophenone or aniline) can poison the catalyst. | • Purify starting materials before use (e.g., distillation of aniline, recrystallization of 3-bromoacetophenone). | |
| Significant Impurity Formation | Hydrodehalogenation: The bromo group is replaced by a hydrogen, forming acetophenone. This is a common side reaction. | • Lower the reaction temperature. • Screen different ligands; some are more prone to promoting this side reaction than others. • Ensure the base is fully dissolved and the mixture is well-stirred. |
| Homocoupling: Two molecules of 3-bromoacetophenone react to form a biaryl species. | • This often occurs at higher temperatures or with certain catalyst systems. Lowering the temperature may help. • Adjusting the palladium-to-ligand ratio can sometimes suppress homocoupling. | |
| Double Amination: A second aniline molecule displaces the bromine on another 3-bromoacetophenone molecule, catalyzed by the product. | • Use a slight excess of aniline (1.1-1.2 equivalents) but avoid a large excess. | |
| Reaction Stalls | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | • Use a more robust, sterically hindered ligand like XPhos or RuPhos. • Lower the reaction temperature. • In some cases, a second addition of fresh catalyst and ligand can restart a stalled reaction. |
| Inhibition by Products/Byproducts: The product or a byproduct may coordinate too strongly to the palladium center, inhibiting turnover. | • This is a more complex issue. Screening different ligand systems is the most practical approach to find a catalyst that is less susceptible to product inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for coupling 3-bromoacetophenone and aniline?
For this specific transformation, a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich biarylphosphine ligand is highly recommended. Ligands like XPhos, SPhos, or RuPhos are excellent choices as they promote fast oxidative addition and reductive elimination while minimizing side reactions.
Q2: Which solvent is the best choice for this reaction?
Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for the Buchwald-Hartwig amination. It is critical that the solvent is thoroughly dried and degassed to prevent catalyst deactivation.
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a quick and easy method. Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate) and visualize with a UV lamp. You should see the disappearance of the starting materials and the appearance of a new, typically lower Rf spot for the product. For more quantitative analysis, GC-MS is ideal.
Q4: What is the most effective method for purifying this compound?
Flash column chromatography on silica gel is the standard and most effective method. A gradient elution starting with a low polarity solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate will typically provide good separation from non-polar impurities and any remaining starting materials.
Q5: Are there viable alternative synthetic routes?
Yes, although they are often less efficient or require harsher conditions. The Ullmann Condensation , a copper-catalyzed reaction, can also form C-N bonds but typically requires much higher temperatures and is less functional group tolerant. Another possibility is Nucleophilic Aromatic Substitution (SNAr) if the aromatic ring is sufficiently electron-deficient (e.g., activated by a nitro group), which is not the case for 3-bromoacetophenone.
Technical Support Center: Purification of Crude 1-(3-(Phenylamino)phenyl)ethanone
Welcome to the technical support center for the purification of crude 1-(3-(Phenylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to overcome purification hurdles, ensuring the high purity required for downstream applications.
Introduction to Purification Challenges
This compound, a diarylamine derivative, presents a unique set of purification challenges stemming from its chemical nature. The presence of a basic secondary amine and a ketone functional group, combined with a relatively non-polar aromatic structure, can lead to issues such as difficult-to-remove colored impurities, co-eluting byproducts, and compound degradation under certain conditions. This guide will address these specific issues with practical, step-by-step protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the likely cause of the color and how can I remove it?
A1: The dark coloration is a common issue when working with diarylamine compounds like this compound. The primary cause is the aerial oxidation of the phenylamino group, which forms highly colored impurities. These impurities are often more polar than the desired product.
Initial Purification Strategy:
A preliminary purification step using a silica gel plug can be highly effective. This involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes) and passing it through a short column of silica gel. The more polar, colored impurities will be strongly adsorbed at the top of the silica, while the less polar desired product will elute.
Q2: What are the most common impurities I should expect from a Friedel-Crafts acylation synthesis of this compound?
A2: A likely synthetic route to this compound is the Friedel-Crafts acylation of diphenylamine. This reaction can generate several byproducts that may co-purify with your target compound.
Potential Impurities:
-
Unreacted Diphenylamine: This starting material is less polar than the product and can often be separated by column chromatography.
-
Di-acylated Products: Polysubstitution can occur, leading to the formation of di-acylated diphenylamine isomers. These are typically more polar than the mono-acylated product.
-
Isomeric Products: Acylation of diphenylamine can potentially yield the ortho- and para-substituted isomers in addition to the desired meta-product. The separation of these isomers can be challenging due to their similar polarities.
A combination of recrystallization and column chromatography is often necessary to achieve high purity.
Troubleshooting Guides
Challenge 1: Tailing and Poor Separation During Column Chromatography
Q3: I am attempting to purify my crude product by silica gel column chromatography, but I'm observing significant tailing of the product spot on TLC and poor separation on the column. What is causing this and how can I fix it?
A3: The basic nature of the secondary amine in this compound is the primary cause of tailing on silica gel, which is an acidic stationary phase. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to a non-ideal elution profile.
Solution: Deactivation of Silica Gel with a Basic Modifier
To mitigate this issue, a small amount of a basic modifier, such as triethylamine (TEA), should be added to the eluent.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add approximately 0.5-1% triethylamine to the eluent system and observe the effect on the spot shape. The ideal eluent composition should provide an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a silica gel column with your chosen eluent system containing triethylamine.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the eluent containing triethylamine, collecting fractions and monitoring them by TLC.
This method will neutralize the acidic sites on the silica gel, resulting in sharper peaks and improved separation.
Visualization of the Workflow:
Caption: Decision workflow for addressing tailing in column chromatography.
Challenge 2: Difficulty in Achieving High Purity by a Single Purification Method
Q4: I have purified my product by column chromatography, but I still see minor impurities in the NMR spectrum. How can I further purify the material?
A4: It is common for some impurities, particularly isomers or structurally similar byproducts, to co-elute with the desired product during column chromatography. In such cases, a secondary purification technique like recrystallization is highly effective.
Solution: Recrystallization
The key to successful recrystallization is finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your partially purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum. A patent for a similar compound suggests that toluene can be a suitable recrystallization solvent for phenethylamine derivatives[1].
Data Presentation: Common Recrystallization Solvents
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good for moderately polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, can offer different solubility profile. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 111 | Effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | Variable | Variable | A good two-solvent system for fine-tuning solubility. |
Visualization of the Purification Strategy:
Caption: A multi-step strategy for the purification of this compound.
Summary of Key Purification Parameters
| Purification Technique | Key Parameters | Troubleshooting Tip |
| Silica Gel Plug | Solvent: Dichloromethane or EtOAc/Hexanes | Use a less polar solvent to ensure colored impurities are retained. |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexanes/Ethyl Acetate + 0.5-1% Triethylamine | If separation is still poor, consider using a gradient elution. |
| Recrystallization | Solvent: Toluene or Ethyl Acetate/Hexanes | If the product "oils out," add more of the better solvent and reheat. |
This technical support guide provides a comprehensive overview of the common purification challenges for crude this compound and offers practical, evidence-based solutions. By understanding the chemical principles behind these challenges, researchers can effectively troubleshoot and optimize their purification protocols to obtain a high-purity product.
References
improving the stability of 1-(3-(Phenylamino)phenyl)ethanone in solution
Here is the technical support center for .
Technical Support Center: 1-(3-(Phenylamino)phenyl)ethanone
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support center for this compound (CAS 23699-65-2). This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and protocols to help you manage and improve the stability of this compound in your experimental solutions.
The unique structure of this compound, containing both a secondary aromatic amine (diphenylamine moiety) and an aromatic ketone, makes it susceptible to specific degradation pathways.[1][2] Understanding these vulnerabilities is the first step toward ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow or brown over time?
This is the most common issue reported and is almost always due to oxidation of the secondary aromatic amine (phenylamino) group. Aromatic amines are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light.[3][4][5] The oxidation process often leads to the formation of highly colored conjugated systems, such as quinone-imines, which absorb visible light and impart a yellow-to-brown color to the solution even at very low concentrations.
Q2: What are the primary degradation pathways for this compound?
The two main points of instability in the molecule are the phenylamino group and the aromatic ketone.
-
Oxidative Degradation: The secondary amine is prone to oxidation, forming radical intermediates that can lead to colored impurities and polymerization.[6] This process can be accelerated by heat, light, and the presence of metal catalysts.[7]
-
Photodegradation: Aromatic ketones are known to be photoreactive.[8] Upon exposure to light, particularly UV light, the ketone's carbonyl group can be excited, leading to photoreduction or other photochemical reactions.[9][10] This can result in a loss of potency and the formation of various degradation products.
Q3: How does pH affect the stability of the compound in solution?
The pH of your solution can significantly impact the stability of this compound. The secondary amine group can be protonated under acidic conditions, which may alter its susceptibility to oxidation. Extreme pH levels (both acidic and basic) can catalyze the hydrolysis of certain functional groups, although the ether and ketone linkages in this molecule are relatively stable.[11][12] More importantly, pH shifts can affect the solubility of the compound and its degradants, potentially leading to precipitation.[11] Maintaining a consistent, buffered pH is crucial for reproducible experiments.
Q4: Is this compound sensitive to light?
Yes, high sensitivity to light is expected. The combination of an aromatic amine and an aromatic ketone makes the molecule susceptible to photodegradation.[13][14] Light can provide the energy to initiate both oxidative reactions of the amine and photochemical reactions of the ketone.[6] Therefore, all solutions should be protected from light during preparation, storage, and handling.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common stability problems.
| Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid Solution Discoloration (Yellowing/Browning) | Oxidation by atmospheric oxygen. | 1. Deoxygenate Solvent: Before dissolving the compound, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen. 2. Use an Inert Atmosphere: Prepare the solution and store vials with an inert gas headspace to prevent oxygen from re-entering. 3. Add Antioxidants: Incorporate a suitable antioxidant into your formulation. Hindered phenols like Butylated hydroxytoluene (BHT) or aromatic amine antioxidants are effective at scavenging the free radicals that propagate oxidation.[3][4] |
| Photodegradation from ambient or UV light. | 1. Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to block UV and blue light. 2. Wrap in Foil: For maximum protection, wrap containers in aluminum foil. 3. Minimize Light Exposure: Work in a dimly lit area or under yellow light when handling the compound and its solutions. | |
| Precipitation or Cloudiness in Solution | Poor Solubility or use of an inappropriate solvent. | 1. Verify Solvent Compatibility: Ensure the chosen solvent is appropriate for the desired concentration. 2. Consider Co-solvents: If solubility in a primary solvent (e.g., aqueous buffer) is low, consider using a water-miscible organic co-solvent like DMSO, DMF, or ethanol. |
| pH Shift causing the compound or a degradant to become insoluble. | 1. Use a Buffer: Do not use unbuffered water or saline. Prepare your solution in a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a constant pH.[7] | |
| Assay Inconsistency or Loss of Potency | Chemical Degradation (Oxidation, Photolysis, Hydrolysis). | 1. Implement All Stabilization Protocols: Combine all recommended actions: deoxygenate the solvent, use an inert atmosphere, protect from light, control pH with a buffer, and store at a reduced temperature. 2. Perform a Forced Degradation Study: Intentionally stress the compound under harsh conditions (acid, base, peroxide, heat, light) to identify potential degradation products and confirm your analytical method can detect them.[13][15][16] |
| Thermal Degradation from improper storage. | 1. Control Storage Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Refer to the product's technical data sheet for specific recommendations. Avoid repeated freeze-thaw cycles. |
Visual Guide: Potential Degradation Pathways
The following diagram illustrates the primary vulnerabilities of the this compound molecule.
References
- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. performanceadditives.us [performanceadditives.us]
- 5. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Stabilizer Excipients - Protheragen [protheragen.ai]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. mdpi.com [mdpi.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Optimization of Crystallization Conditions for 1-(3-(Phenylamino)phenyl)ethanone
Last Updated: January 6, 2026
Welcome to the technical support guide for the crystallization of 1-(3-(phenylamino)phenyl)ethanone (CAS No. 23699-65-2). This document is designed for researchers, chemists, and pharmaceutical scientists to provide actionable troubleshooting advice and answers to frequently asked questions. While specific crystallization protocols for this compound are not extensively published, this guide is built on the fundamental principles of crystallization to empower you to develop a robust and efficient purification process.
I. Getting Started: Compound Properties & Initial Considerations
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
Understanding the basic properties of your compound is the first step in designing a successful crystallization. This compound is an aromatic ketone.[1]
-
Molecular Formula: C₁₄H₁₃NO[2]
-
Appearance: Typically a solid at room temperature.
-
Solubility: As an aromatic ketone, it is generally insoluble or poorly soluble in water but soluble in a range of organic solvents.[1][4] Its polarity is influenced by the ketone's carbonyl group and the secondary amine, suggesting moderate polarity.[5][6]
These properties indicate that a cooling crystallization from a suitable organic solvent is a viable purification strategy.[7]
Q2: How do I select the best starting solvent for crystallization?
The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[7][8][9] This differential solubility is the driving force for crystallization upon cooling.[10] A systematic screening process is the most reliable method.
II. Experimental Protocol: Systematic Solvent Screening
This protocol outlines a small-scale experiment to efficiently screen multiple solvents.
Objective: To identify a solvent or solvent system with the optimal solubility profile for this compound.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Heating block or water bath
-
Ice bath
-
Selection of solvents with varying polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water)
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude compound into each of several labeled test tubes.
-
Room Temperature Test: To each tube, add the first solvent dropwise (e.g., 0.2 mL increments) and vortex. Observe if the solid dissolves at room temperature. If it dissolves completely in a small volume (<0.5 mL), the compound is too soluble, and that solvent is unsuitable as a single-solvent system.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the tube in a water bath or on a heating block. Continue adding the solvent in small portions until the solid fully dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Once a saturated solution is formed at a high temperature, remove the tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample.
-
Induce Precipitation: If no crystals form after cooling, try to induce crystallization by scratching the inside of the tube with a glass rod or adding a tiny "seed" crystal of the crude material.[11][12]
-
Maximize Yield: Once crystals have formed, place the tube in an ice bath for at least 30 minutes to maximize the precipitation of the product.[13]
-
Observation: Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.
III. Data Interpretation & Visualization
Illustrative Solvent Screening Results
The following table presents hypothetical but plausible data from a solvent screening experiment for this compound, based on its structure.
| Solvent | Polarity | Soluble at Room Temp? | Soluble when Hot? | Crystals Formed on Cooling? | Comments |
| Heptane | Non-polar | No | No | N/A | Insoluble, potential anti-solvent. |
| Toluene | Non-polar | Poorly | Yes | Yes, fine needles | Moderate potential. |
| Ethyl Acetate | Mid-polar | Yes | Yes | Poor recovery | Too soluble for single system. |
| Isopropanol | Polar Protic | Poorly | Yes | Yes, good quality prisms | Excellent candidate. |
| Ethanol | Polar Protic | Moderately | Yes | Low recovery | Good solubility, may need anti-solvent. |
| Water | Polar Protic | No | No | N/A | Insoluble. |
Experimental Workflow Diagram
The overall process for moving from crude material to purified crystals can be visualized as follows:
References
- 1. Aromatic ketone [m.chemicalbook.com]
- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doctorguideonline.com [doctorguideonline.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ck12.org [ck12.org]
- 9. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminophenyl Ethanones
Welcome to the technical support center for resolving common chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the HPLC analysis of aminophenyl ethanones and other basic compounds. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have a problem?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] You can quantify this using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while a value greater than 1.2 often indicates a potential issue that needs addressing.[1] Significant tailing can compromise resolution between adjacent peaks and lead to inaccurate quantification.[1][2]
Q2: I'm seeing peak tailing specifically with my aminophenyl ethanone compounds. What are the likely causes?
A: Aminophenyl ethanones are basic compounds. Their primary amine functional groups are prone to strong, unwanted secondary interactions with the stationary phase in reversed-phase HPLC. The most common causes of peak tailing for these types of analytes include:
-
Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based. The surface of silica has residual silanol groups (Si-OH) which can be acidic.[3] At mobile phase pH values above 3, these silanols can become deprotonated (Si-O⁻) and interact electrostatically with the protonated amine groups of your analyte, causing peak tailing.[2][4][5]
-
Metal Contamination: Trace metal impurities within the silica matrix of the column or from stainless steel components of the HPLC system (like frits and tubing) can act as active sites.[6][7] Amines and other compounds with chelating properties can interact with these metal ions, leading to poor peak shape.[8][9][10][11]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your aminophenyl ethanone, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to peak broadening or splitting.[12][13]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase and cause peak distortion.[1][14][15]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing. We'll start with the most common and easiest-to-address issues first.
Guide 1: Optimizing the Mobile Phase
The mobile phase is often the easiest parameter to adjust. Let's explore how to use it to your advantage.
Why it's a good starting point: Mobile phase adjustments are non-destructive to your column and can often yield significant improvements in peak shape with minimal effort.
Q: How does mobile phase pH affect the peak shape of aminophenyl ethanones?
A: The pH of the mobile phase directly influences the ionization state of both the aminophenyl ethanone analyte and the residual silanol groups on the silica-based stationary phase.[16]
-
At low pH (e.g., pH < 3): The silanol groups are fully protonated (Si-OH) and therefore neutral. This minimizes the strong ionic interaction with your protonated basic analyte (R-NH₃⁺), leading to improved peak symmetry.[4][17]
-
At mid-range pH (e.g., pH 4-7): Silanols become increasingly ionized (Si-O⁻), creating strong electrostatic interactions with the protonated amine, which is a primary cause of peak tailing.[2]
-
At high pH (e.g., pH > 8): While this can suppress silanol activity, it may deprotonate your aminophenyl ethanone, making it neutral. This can improve peak shape but will also alter its retention time.[12] However, operating at high pH requires a pH-stable column.[12]
-
Determine the pKa of your aminophenyl ethanone derivative.
-
Prepare a mobile phase with a buffer that has a pKa within +/- 1 pH unit of your target pH. A low pH is often a good starting point for basic compounds.
-
Start with a low pH mobile phase, for example, 0.1% formic acid or a 20 mM phosphate buffer at pH 2.5.[17]
-
Inject your sample and observe the peak shape.
-
If tailing persists, consider adding a mobile phase additive as described in the next section.
Q: Should I use mobile phase additives? If so, which ones?
A: Yes, mobile phase additives can be very effective. They work by competing with your analyte for the active sites on the stationary phase.
-
Competing Bases (Silanol Suppressors): Small basic molecules like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 5-20 mM).[7][17] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your aminophenyl ethanone analyte.[7][17]
-
Inorganic Modifiers: Chaotropic salts like sodium perchlorate (NaClO₄) can also improve peak shape by altering the solvation of the analyte in the mobile phase.[18]
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 5-20 mM | Competes with basic analytes for interaction with active silanol sites.[7][17] |
| Formic Acid / Acetic Acid | 0.1% | Lowers mobile phase pH to protonate and neutralize silanol groups.[19] |
| Phosphate Buffer | 10-50 mM | Provides robust pH control at low pH ranges.[1] |
| Sodium Perchlorate | 10-50 mM | Acts as a chaotropic agent, influencing analyte solvation and reducing secondary interactions.[18] |
Guide 2: Selecting the Right HPLC Column
If mobile phase optimization doesn't fully resolve the issue, your column chemistry may be the root cause.
Why column selection is critical: The choice of stationary phase is the most critical decision in method development.[20] Modern columns are designed to minimize the very interactions that cause peak tailing with basic compounds.
Q: My C18 column is causing tailing with aminophenyl ethanones. What are my options?
A: Not all C18 columns are the same. Older "Type A" silica columns have higher metal content and more acidic silanols, making them prone to causing tailing with basic compounds.[7][17] Modern "Type B" silica columns are much purer and less acidic.[6] For challenging basic compounds, consider these alternatives:
-
End-Capped Columns: These columns have been treated to chemically bond a small molecule (like trimethylsilane) to the residual silanol groups, making them inert.[3][6] This is a standard feature on most modern columns but the extent and quality of end-capping can vary.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded in the C18 chain. This polar group helps to shield the analyte from the underlying silica surface and can improve peak shape for basic compounds.[2][21]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers. They are more resistant to high pH conditions and often show improved peak shape for basic analytes.[21][22]
-
Superficially Porous Particles (Fused-Core®): These columns have a solid core with a porous outer layer. They can provide higher efficiency and better peak shapes, especially at faster flow rates.
Caption: Decision tree for selecting an alternative column.
Guide 3: Addressing System and Sample Issues
Sometimes the problem lies outside of the column and mobile phase.
Q: Could my HPLC system or sample preparation be causing the peak tailing?
A: Absolutely. Here are some common culprits:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][2] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made properly to avoid dead volume.[2]
-
Column Contamination and Degradation: Over time, strongly retained compounds from your sample matrix can accumulate on the column inlet frit or the stationary phase itself, creating active sites that cause tailing.[14] Using a guard column can help protect your analytical column.[1][23]
-
Sample Overload: As mentioned earlier, injecting too much analyte can lead to tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.[14][15]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[1][15] Ideally, your sample solvent should be the same as or weaker than your mobile phase.[1]
Advanced Concepts: The Chemistry Behind Peak Tailing
A deeper understanding of the underlying mechanisms will empower you to troubleshoot more effectively.
The Role of Silanol Groups
Silica-based stationary phases have different types of silanol groups on their surface. The most problematic are the acidic, isolated silanols.[24] The interaction between a protonated aminophenyl ethanone and an ionized silanol group is a form of secondary retention that is stronger and has slower kinetics than the desired reversed-phase interaction, leading to a tailed peak.
Caption: Interaction between a basic analyte and an ionized silanol group.
By using a low pH mobile phase, we protonate the silanol to Si-OH, neutralizing it and preventing this strong secondary interaction.[17] Alternatively, a competing base like TEA can saturate these sites, blocking the analyte from interacting with them.[7]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. phenomenex.com [phenomenex.com]
- 8. silcotek.com [silcotek.com]
- 9. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 10. silcotek.com [silcotek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. chromtech.net.au [chromtech.net.au]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. waters.com [waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
preventing degradation of 1-(3-(Phenylamino)phenyl)ethanone during workup
Technical Support Center: 1-(3-(Phenylamino)phenyl)ethanone
Guide: Preventing Degradation During Experimental Workup
Welcome to the technical support center for this compound and related aminoketone derivatives. As a Senior Application Scientist, I've designed this guide to address the most common challenges encountered during the workup and purification of this compound. The inherent reactivity of the phenylamino moiety makes it particularly susceptible to degradation, but with the right knowledge and techniques, these issues can be effectively managed. This guide is structured in a question-and-answer format to provide direct solutions to practical problems.
Section 1: Understanding the Challenge
Q1: I've just finished my reaction to synthesize this compound. Why is this molecule so difficult to handle during workup?
A1: The primary source of instability in this compound is the secondary diarylamine (or aniline-like) functional group. The nitrogen atom's lone pair of electrons makes the entire aromatic system electron-rich. This high electron density renders the molecule highly susceptible to oxidation.[1][2] Several factors common in a reaction workup can trigger or accelerate this degradation:
-
Atmospheric Oxygen: The most common culprit. In the presence of light, trace metals, or acidic/basic conditions, O₂ can readily oxidize the aniline moiety.
-
Acidic Conditions: While protonating the amine with acid can aid in its dissolution in an aqueous phase for washing, it can also increase the rate of oxidation for some aniline derivatives.[1]
-
Residual Metal Catalysts: If your synthesis used a transition metal catalyst (e.g., Palladium, Copper), even trace amounts remaining in the mixture can catalytically accelerate oxidation.
-
Light and Heat: Exposure to UV light and elevated temperatures can provide the energy needed to initiate radical-based degradation pathways.[3][4][5]
Q2: What are the tell-tale signs of degradation? My reaction mixture is changing color.
A2: Visual observation is your first and best diagnostic tool. A pure solution of your target compound should be colorless to pale yellow. The onset of degradation is almost always accompanied by a dramatic color change.
Simple amines, and especially anilines, are known to change color upon air oxidation.[1] The formation of highly conjugated, colored impurities such as quinone-imines, nitro-derivatives, or polymeric species leads to colors ranging from deep yellow and brown to dark green or even black.[1][2] If you observe this, it is a definitive sign that your compound is oxidizing.
Section 2: Proactive Strategies for Preventing Degradation
Q3: What general precautions should I take during the entire workup process to ensure stability?
A3: A proactive and careful approach is the key. Integrating the following four practices into your workflow will prevent the vast majority of degradation issues.
-
Maintain an Inert Atmosphere: Minimize contact with oxygen at every step.
-
When quenching the reaction, do so under a blanket of an inert gas like Nitrogen (N₂) or Argon (Ar).
-
Use solvents that have been degassed (sparged with N₂/Ar or subjected to freeze-pump-thaw cycles).
-
During extractions, try to work quickly and keep separatory funnels stoppered.
-
-
Control the Temperature:
-
Perform all workup steps (quench, washes, extractions) in an ice-water bath. Lower temperatures significantly slow the rate of oxidation reactions.
-
-
Protect from Light:
-
Neutralize Promptly and Gently:
-
If the reaction was run under acidic or basic conditions, neutralize it carefully at a low temperature. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good, mild choice for neutralizing acids. A dilute acid like 1M HCl can be used for bases, but be mindful of the potential for oxidation in acidic media.[6]
-
Diagram: The Four Pillars of Stability
The following diagram illustrates the core principles for preventing the degradation of sensitive aminoketones during workup.
Caption: Key threats and corresponding protective measures.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter.
Q4: My reaction mixture turned dark upon adding the aqueous quench/wash solution. What should I do?
A4: This is a classic sign of rapid oxidation. The change in pH, introduction of water (which may contain dissolved oxygen), and agitation during washing have likely accelerated the degradation.
Immediate Action: Add a mild reducing agent to your aqueous wash solution. A 5-10% (w/v) solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) can scavenge residual oxidizing agents and, in some cases, reverse the formation of some colored species.
Troubleshooting Table
| Symptom | Probable Cause | Recommended Solution(s) |
|---|---|---|
| Solution turns dark (brown/black) during aqueous workup. | Oxidation of the aniline moiety by atmospheric oxygen, possibly catalyzed by residual metals or acid/base.[1] | 1. Perform workup under an inert (N₂/Ar) atmosphere. 2. Use degassed water and solvents. 3. Add 5-10% sodium thiosulfate to the aqueous wash. 4. Work at low temperatures (ice bath). |
| Streaking or tailing of the product spot on a silica gel TLC plate. | Acid-Base Interaction . The basic amine is interacting strongly with the acidic silanol groups on the silica surface.[7][8] | 1. Add 1% triethylamine (Et₃N) to your TLC eluent. 2. For column chromatography, pre-treat silica with Et₃N or use amine-functionalized silica.[7] |
| Final isolated product is a dark, oily solid instead of a pale powder. | Pervasive Degradation . The compound has significantly oxidized at some point during workup or purification. | 1. Review the entire procedure and implement all preventative measures (inert gas, low temp, light protection). 2. Purify via column chromatography using deactivated silica. 3. Attempt recrystallization of the purified material from a suitable solvent system (e.g., Ethyl Acetate/Hexanes). |
| Low final yield despite apparent full conversion by TLC/LCMS. | Partitioning Issues or Degradation . The protonated amine may be staying in the acidic aqueous layer, or the compound is degrading upon concentration. | 1. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction to ensure the amine is in its free-base form.[6] 2. Use a rotary evaporator at low temperature and avoid evaporating to complete dryness. |
Section 4: Recommended Protocols and Advanced Methods
Q5: What is a reliable, step-by-step protocol for the aqueous workup of a reaction mixture containing this compound?
A5: This self-validating protocol incorporates the preventative measures discussed above.
Protocol: Optimized Workup for this compound
-
Preparation:
-
Prepare a saturated aqueous NaHCO₃ solution and a saturated aqueous NaCl (brine) solution. Degas both by bubbling N₂ through them for 15-20 minutes.
-
Cool the degassed solutions in an ice bath.
-
Ensure your extraction solvent (e.g., Ethyl Acetate, Dichloromethane) is of high purity.
-
Wrap all glassware in aluminum foil.
-
-
Quenching and Neutralization:
-
Cool the reaction flask in an ice bath.
-
Under a positive pressure of N₂ or Ar, slowly add the cold, degassed NaHCO₃ solution to quench the reaction and neutralize any acid. Monitor with pH paper to ensure the aqueous phase reaches pH ~7-8.
-
-
Extraction:
-
Transfer the biphasic mixture to a foil-wrapped separatory funnel.
-
Extract the aqueous layer with your chosen organic solvent (e.g., 3 x 50 mL). Work quickly to minimize air exposure.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with the cold, degassed brine solution. This helps to remove bulk water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator with the water bath at a low temperature (≤ 30 °C).
-
Crucially , do not evaporate to complete dryness. Leave a small amount of solvent. Co-evaporate with a stable solvent like toluene to remove final traces of lower-boiling solvents if needed, then place under high vacuum.
-
Diagram: Optimized Workup Workflow
Caption: A step-by-step workflow for a robust workup.
Q6: I'm still having issues with degradation during purification. Are there better alternatives to standard silica gel chromatography?
A6: Yes. Standard silica gel is acidic and can be detrimental to basic amines, causing irreversible adsorption, streaking, and on-column degradation.[7][8] If you must use chromatography, consider these superior alternatives.
Comparison of Purification Techniques
| Technique | Principle | Advantages for Aminoketones | Disadvantages |
| Standard Silica Gel | Normal Phase (Polar stationary phase) | Widely available, inexpensive. | Acidic surface causes streaking and degradation of basic amines.[7] |
| Amine-Treated Silica Gel | Deactivated Normal Phase | Neutralizes acidic sites, leading to sharp peaks and high recovery.[8] | Requires pre-treatment (slurry with 1-2% Et₃N in eluent) or purchase of specialized columns. |
| Amine-Functionalized Silica | Specialized Normal Phase | Provides a mildly basic environment ideal for purifying basic compounds; excellent peak shape.[7] | More expensive than standard silica. |
| Reversed-Phase (C18) | Reversed Phase (Nonpolar stationary phase) | Excellent for polar amines. Can add a buffer (e.g., triethylammonium acetate) to the mobile phase to control pH and improve peak shape. | Requires different solvents (e.g., Acetonitrile/Water); fractions are aqueous and require more work to isolate the final compound. |
Recommendation: For routine purification, using silica gel deactivated with triethylamine is a cost-effective and highly efficient method. For particularly valuable or sensitive compounds, investing in pre-packed, amine-functionalized columns is recommended.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. researchgate.net [researchgate.net]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technisches Support-Center: Optimierung der Synthese und Aufreinigung von 1-(3-(Phenylamino)phenyl)ethanon
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich auf die Verfeinerung synthetischer Routen zur Verbesserung der Reinheit von 1-(3-(Phenylamino)phenyl)ethanon konzentriert.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Synthese und Aufreinigung von 1-(3-(Phenylamino)phenyl)ethanon.
Fehlerbehebungsleitfaden
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet detaillierte Lösungen.
Frage 1: Warum ist meine Reaktionsausbeute an 1-(3-(Phenylamino)phenyl)ethanon konstant niedrig?
Antwort 1: Niedrige Ausbeuten bei der Synthese von 1-(3-(Phenylamino)phenyl)ethanon, typischerweise über eine Buchwald-Hartwig-Aminierung, können auf mehrere Faktoren zurückgeführt werden.[1][2][3] Die Hauptüberlegungen sind das Katalysatorsystem, die Basenauswahl und die Reaktionsbedingungen.
-
Katalysator und Ligand: Die Effizienz der Buchwald-Hartwig-Kupplung hängt stark von der Wahl des Palladiumkatalysators und des Phosphinliganden ab. Sperrige, elektronenreiche Liganden wie XPhos, SPhos oder BrettPhos sind oft wirksam, um die oxidative Addition und die reduktive Eliminierung zu fördern, die entscheidende Schritte im katalytischen Zyklus sind.[4]
-
Base: Die Base spielt eine entscheidende Rolle bei der Deprotonierung des Amins. Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) sind üblich. Schwächere Basen wie Kaliumcarbonat (K2CO3) können zu langsameren Reaktionsraten führen.[3]
-
Lösungsmittel und Temperatur: Aprotische Lösungsmittel wie Toluol, Dioxan oder THF sind typisch. Die Reaktionstemperatur muss optimiert werden; zu niedrige Temperaturen können die Reaktion verlangsamen, während zu hohe Temperaturen zu einer Zersetzung des Katalysators oder zu Nebenreaktionen führen können.
-
Qualität der Reagenzien: Die Buchwald-Hartwig-Aminierung ist empfindlich gegenüber Luft und Feuchtigkeit. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind und die Reaktion unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) durchgeführt wird.
Lösungsvorschläge:
| Parameter | Empfehlung | Begründung |
| Katalysatorsystem | Pd2(dba)3 mit einem sperrigen Phosphinliganden (z. B. XPhos) | Verbessert die Effizienz des katalytischen Zyklus.[4] |
| Base | Natrium-tert-butoxid (NaOtBu) | Eine ausreichend starke Base, um das Anilin zu deprotonieren, ohne Nebenreaktionen zu verursachen. |
| Lösungsmittel | Wasserfreies Toluol oder Dioxan | Gängige aprotische Lösungsmittel, die mit den Reaktionsbedingungen kompatibel sind. |
| Temperatur | 80-110 °C | Ein typischer Bereich zur Förderung der Reaktion bei gleichzeitiger Minimierung der Zersetzung. |
| Atmosphäre | Inert (Argon oder Stickstoff) | Verhindert die Oxidation des Katalysators und der Reagenzien. |
Frage 2: Mein Rohprodukt enthält erhebliche Mengen an Ausgangsmaterialien. Wie kann ich die Reaktion bis zum Abschluss vorantreiben?
Antwort 2: Das Vorhandensein von nicht umgesetzten Ausgangsmaterialien deutet auf eine unvollständige Reaktion hin. Dies kann an einer unzureichenden Reaktionszeit oder einer Desaktivierung des Katalysators liegen.
Lösungsvorschläge:
-
Reaktionszeit verlängern: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC). Fahren Sie mit der Reaktion fort, bis die Ausgangsmaterialien nicht mehr nachweisbar sind.
-
Katalysatorbeladung erhöhen: Eine leichte Erhöhung der Katalysatorbeladung kann helfen, die Reaktion bis zum Abschluss zu bringen. Vermeiden Sie jedoch eine übermäßige Verwendung, da dies die Aufreinigung erschweren und die Kosten erhöhen kann.
-
Frischen Katalysator zugeben: Wenn eine Katalysatordesaktivierung vermutet wird, kann die Zugabe einer weiteren Portion des Katalysators nach einigen Stunden die Reaktion wieder in Gang bringen.
Frage 3: Ich beobachte die Bildung von Nebenprodukten. Was sind die häufigsten Nebenprodukte und wie kann ich ihre Bildung minimieren?
Antwort 3: Bei der Buchwald-Hartwig-Aminierung können mehrere Nebenreaktionen auftreten:
-
Hydrodehalogenierung: Das Arylhalogenid wird zum entsprechenden Aren reduziert. Dies kann durch eine β-Hydrid-Eliminierung aus dem Amid-Zwischenprodukt verursacht werden.[1]
-
Homokopplung: Das Anilin kann mit sich selbst koppeln und so unerwünschte Diarylamin-Nebenprodukte bilden.
Strategien zur Minimierung von Nebenprodukten:
-
Optimierung des Liganden: Die Wahl des Liganden kann die relative Rate der gewünschten reduktiven Eliminierung gegenüber Nebenreaktionen beeinflussen.[5]
-
Kontrolle der Stöchiometrie: Stellen Sie eine genaue Stöchiometrie der Reaktanten sicher.
-
Langsame Zugabe: Eine langsame Zugabe des Amins kann die Homokopplung minimieren.
Aufreinigungsprotokolle
Eine effektive Aufreinigung ist entscheidend, um hochreines 1-(3-(Phenylamino)phenyl)ethanon zu erhalten.
Säulenchromatographie
Die Säulenchromatographie ist eine grundlegende Technik zur Aufreinigung organischer Verbindungen basierend auf Polaritätsunterschieden.[6]
Schritt-für-Schritt-Protokoll:
-
Auswahl der stationären Phase: Kieselgel 60 ist eine häufig verwendete stationäre Phase.[7]
-
Auswahl der mobilen Phase: Ein Gemisch aus Hexan und Ethylacetat ist typischerweise wirksam. Beginnen Sie mit einem geringen Anteil an Ethylacetat (z. B. 5 %) und erhöhen Sie allmählich die Polarität, um die Verbindungen zu eluieren. Der gewünschte Rf-Wert für das Produkt auf einer DC-Platte liegt bei etwa 0,3.[7]
-
Packen der Säule: Packen Sie die Säule entweder trocken oder nass, um eine gleichmäßige Packung ohne Risse oder Blasen zu gewährleisten.
-
Auftragen der Probe: Lösen Sie die Rohprobe in einer minimalen Menge des Laufmittels oder eines stärkeren Lösungsmittels wie Dichlormethan und tragen Sie sie vorsichtig auf die Oberseite des Kieselgels auf.
-
Elution: Beginnen Sie mit der Elution mit der mobilen Phase und sammeln Sie Fraktionen.
-
Analyse der Fraktionen: Analysieren Sie die gesammelten Fraktionen mittels DC, um die Fraktionen zu identifizieren, die das reine Produkt enthalten.
-
Einengen: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Umkristallisation
Die Umkristallisation ist eine wirksame Methode zur Aufreinigung von Feststoffen.[8][9] Sie basiert auf der unterschiedlichen Löslichkeit der Verbindung und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[10]
Schritt-für-Schritt-Protokoll:
-
Lösungsmittelauswahl: Wählen Sie ein Lösungsmittel, in dem 1-(3-(Phenylamino)phenyl)ethanon bei hohen Temperaturen gut löslich und bei niedrigen Temperaturen schlecht löslich ist. Gängige Lösungsmittel für Ketone sind Ethanol, Isopropanol oder Ethylacetat.[11]
-
Auflösen des Feststoffs: Geben Sie den Rohfeststoff in einen Erlenmeyerkolben und fügen Sie eine minimale Menge des heißen Lösungsmittels hinzu, bis sich der Feststoff vollständig aufgelöst hat.
-
Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung durch einen vorgewärmten Trichter.
-
Kristallisation: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Langsames Abkühlen fördert die Bildung größerer, reinerer Kristalle. Kühlen Sie die Lösung anschließend in einem Eisbad, um die Kristallausbeute zu maximieren.
-
Isolierung der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchner-Trichter.
-
Waschen: Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator.
Häufig gestellte Fragen (FAQs)
Frage 1: Was ist die häufigste Methode zur Synthese von 1-(3-(Phenylamino)phenyl)ethanon?
Antwort 1: Die Buchwald-Hartwig-Aminierung ist die am weitesten verbreitete und vielseitigste Methode zur Bildung von C-N-Bindungen, die für die Synthese von 1-(3-(Phenylamino)phenyl)ethanon aus 3-Halogenacetophenon und Anilin erforderlich ist.[1][2][3]
Frage 2: Welche Schlüsselparameter müssen bei einer Buchwald-Hartwig-Aminierung für diese Synthese kontrolliert werden?
Antwort 2: Die kritischen Parameter sind:
-
Katalysator/Ligand-System: Entscheidend für die Reaktionsgeschwindigkeit und -effizienz.[4]
-
Base: Beeinflusst die Deprotonierung des Amins und kann Nebenreaktionen beeinflussen.
-
Lösungsmittel: Muss aprotisch und wasserfrei sein.
-
Temperatur: Muss optimiert werden, um eine angemessene Reaktionsgeschwindigkeit ohne Zersetzung zu gewährleisten.
-
Reaktionszeit: Muss ausreichend sein, um die Reaktion abzuschließen.
Frage 3: Wie kann ich den Fortschritt der Reaktion überwachen?
Antwort 3: Der Reaktionsfortschritt kann einfach mittels Dünnschichtchromatographie (DC) überwacht werden. Entnehmen Sie in regelmäßigen Abständen kleine Aliquots aus der Reaktionsmischung und analysieren Sie diese auf einer DC-Platte, um das Verschwinden der Ausgangsmaterialien und das Erscheinen des Produkts zu beobachten. HPLC ist eine weitere, quantitativere Methode zur Überwachung der Reaktion.
Frage 4: Mein Produkt ist ein hartnäckiges Öl. Wie kann ich die Kristallisation einleiten?
Antwort 4: Wenn das Produkt als Öl ausfällt, kann die Kristallisation auf verschiedene Weisen eingeleitet werden:
-
Kratzen: Kratzen Sie mit einem Glasstab an der Innenseite des Kolbens an der Grenzfläche zwischen Lösung und Luft. Die kleinen Kratzer können als Keimbildungsstellen dienen.
-
Impfen: Geben Sie einen kleinen Kristall des reinen Produkts (falls vorhanden) in die unterkühlte Lösung, um die Kristallisation einzuleiten.
-
Mischlösungsmittelsystem: Lösen Sie das Öl in einer minimalen Menge eines guten Lösungsmittels und fügen Sie langsam ein schlechtes Lösungsmittel hinzu, bis eine Trübung auftritt. Erwärmen Sie die Mischung, bis sie wieder klar ist, und lassen Sie sie dann langsam abkühlen.
Visualisierungen
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
troubleshooting unexpected side reactions with 1-(3-(Phenylamino)phenyl)ethanone
Welcome to the technical support guide for 1-(3-(Phenylamino)phenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot unexpected side reactions encountered during the synthesis and handling of this versatile intermediate. The inherent functionalities of this molecule—a secondary arylamine and an enolizable ketone—present unique reactivity challenges that require careful consideration.
Frequently Asked Questions (FAQs)
Q1: My purified this compound, which was initially a pale yellow solid, is turning green or brown upon storage in the lab. What is causing this discoloration?
A1: This is a classic sign of oxidation of the diarylamine moiety. Diarylamines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace acid or metal impurities. The oxidation can proceed through radical intermediates to form highly colored, conjugated systems, such as nitroxide radicals or quinone-imine type structures.[1][2] To mitigate this, store the compound under an inert atmosphere (argon or nitrogen), protect it from light by using an amber vial, and ensure it is free from residual acid from chromatography.
Q2: I am performing a Buchwald-Hartwig amination to synthesize this compound from 3'-bromoacetophenone and aniline. My yield is low, and I see significant amounts of unreacted 3'-bromoacetophenone and a byproduct, acetophenone. What is happening?
A2: The presence of acetophenone suggests a hydrodehalogenation side reaction is competing with the desired C-N coupling.[3] This occurs when the aryl halide complex on the palladium catalyst undergoes reaction with a hydride source before the amine can couple. The hydride source can be trace water, the amine itself, or the solvent. This side reaction is often a sign of an inefficient catalytic cycle, where the reductive elimination step to form the C-N bond is slow.[3] To troubleshoot, ensure rigorously anhydrous and degassed solvents, check the quality of your base, and consider screening different phosphine ligands that can accelerate the reductive elimination step.[4][5][6]
Q3: In a subsequent reaction where I am using a strong base (e.g., NaH or LDA) to deprotonate another part of my molecule, my reaction mixture is turning dark and complex. Mass spectrometry suggests the presence of a dimer of my starting material. What is this side product?
A3: You are likely observing a self-condensation reaction originating from the ketone's α-protons. The methyl group of the ethanone moiety is enolizable, and under strong basic conditions, it can form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound. This is known as an aldol condensation.[7][8][9] The initial β-hydroxy ketone product can then dehydrate to form a conjugated α,β-unsaturated ketone, which is often highly colored.[9][10]
Troubleshooting Guides for Unexpected Side Reactions
Guide 1: Low Yield and Byproduct Formation in Buchwald-Hartwig Synthesis
This guide addresses the common issue of low product yield accompanied by the formation of hydrodehalogenation (e.g., acetophenone) and/or catalyst decomposition (palladium black) during the synthesis of this compound.
Symptoms:
-
GC-MS or LC-MS analysis shows significant starting material (3'-haloacetophenone) remaining.
-
Presence of a hydrodehalogenated byproduct (acetophenone).
-
Formation of a black precipitate (palladium black), indicating catalyst decomposition.[5]
-
Reaction appears stalled or proceeds very slowly.
Root Cause Analysis: The Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][11][12] A failure at any step can lead to side reactions.
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Incomplete degassing or an air leak can oxidize the catalyst.[4] The phosphine ligand is also prone to oxidation.[5]
-
Poor Base Choice: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it promotes side reactions with the ketone. For enolizable ketones, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often preferred over strong alkoxides like NaOtBu, which can promote enolization.[13]
-
Slow Reductive Elimination: This is often the rate-limiting step. If this step is slow, competing pathways like β-hydride elimination (if applicable) or catalyst decomposition can occur. The choice of ligand is critical to promote this final step.[3]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Recommended Corrective Actions
| Parameter | Recommended Action & Rationale |
| Atmosphere | Ensure the reaction vessel and solvents are rigorously deoxygenated. Use a robust Schlenk line or glovebox technique. Pd(0) catalysts are rapidly deactivated by oxygen.[4] |
| Base | If using a strong base like NaOtBu or KOtBu, consider switching to a milder inorganic base such as Cs₂CO₃ or K₃PO₄. This minimizes the risk of competitive enolization of the acetophenone moiety, which can lead to aldol-type side reactions.[13] |
| Ligand | The choice of phosphine ligand is critical. If using older generation ligands (e.g., PPh₃), switch to modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos). These ligands promote faster reductive elimination, outcompeting side reactions like hydrodehalogenation.[6][11] |
| Catalyst | Use a reliable palladium source or a pre-formed pre-catalyst. Older sources of Pd(OAc)₂ or Pd₂(dba)₃ may have reduced activity. The appearance of palladium black is a clear sign of catalyst decomposition.[5] |
Guide 2: Product Discoloration and Degradation During Workup and Storage
This guide addresses the common problem of the purified product turning from a pale solid into a dark green, brown, or black tar-like substance.
Symptoms:
-
The product is initially a light-colored solid post-chromatography.
-
Upon solvent removal, exposure to air, or storage, the product darkens significantly.
-
¹H NMR of the darkened material may show peak broadening.
Root Cause Analysis: The diarylamine functional group is electron-rich and susceptible to single-electron oxidation to form a stable radical cation. This is often the first step in a cascade of reactions that lead to highly colored, polymeric, or rearranged products.[1]
-
Atmospheric Oxygen: The primary oxidant is O₂ from the air.
-
Light: UV light can provide the energy to initiate radical reactions (photodegradation).[14]
-
Trace Acids: Protic acids can protonate the amine, which may alter its redox potential and, in some cases, catalyze decomposition pathways.
-
Metal Impurities: Trace transition metals (e.g., residual palladium from synthesis, iron) can act as catalysts for oxidation.
Proposed Oxidation Mechanism
Caption: Simplified pathway for the oxidative degradation of the diarylamine moiety.
Recommended Corrective Actions
| Procedure Step | Recommended Action & Rationale |
| Workup | Conduct aqueous workups quickly. If using acidic or basic washes, ensure they are followed by a neutral wash (e.g., brine) to remove any residual acid/base. |
| Purification | When performing column chromatography, consider adding a small amount of a non-polar amine like triethylamine (~0.1-0.5%) to the eluent. This neutralizes acidic sites on the silica gel, preventing on-column degradation. Use degassed solvents for chromatography. |
| Solvent Removal | Remove solvent on a rotary evaporator at moderate temperatures. Avoid prolonged heating, which can accelerate degradation. Once the solid is obtained, place it under high vacuum to remove residual solvent, then immediately transfer to an inert atmosphere. |
| Storage | Store the final, dry compound in an amber vial backfilled with argon or nitrogen. For long-term storage, keep it in a freezer at -20°C. This combination minimizes exposure to oxygen, light, and thermal energy. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig_reaction [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of 1-(3-(Phenylamino)phenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-(phenylamino)phenyl)ethanone. This guide is designed to provide in-depth, practical solutions to common challenges related to controlling the regioselectivity of chemical reactions involving this versatile intermediate. My aim is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: I am planning an electrophilic aromatic substitution (EAS) on this compound. Which positions on the aromatic rings are most likely to react?
A1: Understanding the directing effects of the substituents on the central benzene ring is key to predicting the outcome of an electrophilic aromatic substitution. In this compound, you have two directing groups to consider: the acetyl group (-COCH₃) and the phenylamino group (-NHPh).
-
The Phenylamino Group (-NHPh): This group is an activating group and an ortho, para-director .[1] The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the positions ortho and para to the amino group.[2][3] This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.[4][5]
-
The Acetyl Group (-COCH₃): This is a deactivating group and a meta-director .[6][7] The carbonyl group is electron-withdrawing due to both induction and resonance, which pulls electron density out of the aromatic ring.[8] This deactivation is most pronounced at the ortho and para positions, making the meta position relatively more reactive.[4][9]
When both groups are present on the same ring, their effects are combined. The powerful activating effect of the amino group generally dominates. Therefore, for an electrophilic aromatic substitution on the central ring, the primary sites of reaction will be the positions ortho and para to the phenylamino group.
Troubleshooting Guide
Q2: I performed a nitration reaction on this compound using a standard HNO₃/H₂SO₄ mixture and obtained a significant amount of the meta-substituted product. Why did this happen when the amino group is an ortho, para-director?
A2: This is a classic issue when working with anilines and their derivatives under strongly acidic conditions. The formation of the unexpected meta product is due to the protonation of the basic amino group by the strong acid (H₂SO₄).[1]
Once protonated, the phenylamino group is converted into a phenylanilinium ion (-N⁺H₂Ph). This positively charged group is no longer an electron-donating, activating group. Instead, it becomes a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[1][10] This change in the electronic nature of the substituent completely alters the regiochemical outcome of the reaction, favoring substitution at the meta position.
To avoid this, you must either use non-acidic nitrating agents or protect the amino group before carrying out the reaction.
Q3: My bromination reaction is yielding a complex mixture of mono-, di-, and even tri-substituted products. How can I improve the selectivity for a single product?
A3: The phenylamino group is a very strong activating group, which can make the aromatic ring highly reactive towards electrophiles like bromine. This high reactivity often leads to polysubstitution, which can be difficult to control.
To moderate the reactivity and improve selectivity, you should protect the amino group. The most common method is to convert it to an acetamide by reacting it with acetic anhydride.[11] The resulting N-acetyl group is still an ortho, para-director, but it is a much weaker activator than the free amino group. This is because the nitrogen lone pair is now also in resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring.[1]
This moderation of reactivity will significantly reduce the likelihood of polysubstitution. Additionally, the bulky acetyl group can sterically hinder the ortho positions, often leading to a higher yield of the para-substituted product.[1]
Protocols for Enhancing Regioselectivity
Protocol 1: Protection of the Phenylamino Group as an Acetamide to Favor Para-Substitution
This protocol describes the acetylation of this compound to moderate its reactivity and enhance the selectivity for para-substitution in subsequent electrophilic aromatic substitution reactions.[10][11]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as a mild base)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of glacial acetic acid.
-
Add a stoichiometric equivalent of acetic anhydride. A slight excess (1.1 equivalents) can be used to ensure complete reaction.
-
If desired, add a catalytic amount of sodium acetate.
-
Stir the mixture at room temperature for 1-2 hours, or gently warm to 50-60 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture slowly into a beaker of cold water with stirring.
-
The N-acetylated product, 1-(3-(N-phenylacetamido)phenyl)ethanone, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure protected compound.
-
The purified product can now be used in subsequent electrophilic aromatic substitution reactions.
Deprotection: The acetyl group can be removed after the desired substitution by hydrolysis under acidic or basic conditions to regenerate the free amino group.[11]
Protocol 2: Achieving Meta-Substitution via Anilinium Ion Formation
This protocol leverages the formation of the meta-directing anilinium ion to guide electrophilic substitution to the position meta to the amino group.[1][10]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃) or other desired electrophile source
-
Ice
Procedure (Example: Nitration):
-
In a flask cooled in an ice bath, slowly add this compound to an excess of concentrated sulfuric acid with stirring. Ensure the temperature remains low. The anilinium salt will form in situ.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the anilinium salt, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at a low temperature for the specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to deprotonate the anilinium ion and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
Expected Outcome: The major product will be the isomer with the electrophile substituted at the position meta to the phenylamino group.
| Reaction Condition | Key Intermediate | Directing Effect | Major Product Position (relative to -NHPh) |
| Neutral/Mildly Acidic | Phenylamino (-NHPh) | Ortho, Para-directing | Ortho, Para |
| Strongly Acidic | Phenylanilinium (-N⁺H₂Ph) | Meta-directing | Meta |
| Amine Protected (-NHAcPh) | N-Phenylacetamido | Ortho, Para-directing (less active) | Para (often favored) |
Visualizing Reaction Control
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of substituents on the central ring.
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protection of NH2 in aniline | Filo [askfilo.com]
Validation & Comparative
validating the structure of 1-(3-(Phenylamino)phenyl)ethanone with 2D NMR
An In-Depth Technical Guide to Validating the Structure of 1-(3-(Phenylamino)phenyl)ethanone with 2D NMR
This guide provides an in-depth, practical comparison of how a suite of two-dimensional NMR (2D NMR) experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to rigorously and unequivocally validate the compound's precise isomeric structure. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.[6][7][8]
The Analytical Challenge: Confirming Connectivity
The core analytical question is not just identifying the components (two phenyl rings, an acetyl group, a secondary amine), but confirming their exact connectivity. How can we be certain the phenylamino and acetyl groups are in a meta (1,3) relationship and not ortho (1,2) or para (1,4)? This is where the power of 2D NMR becomes indispensable.
Below is the proposed structure of this compound with a numbering system that will be used throughout this guide for clarity in spectral assignments.
Figure 1: Proposed Structure and Atom Numbering
The 2D NMR Toolkit: A Multi-faceted Approach
While 1D NMR provides initial information, complex aromatic regions often feature overlapping signals, making definitive assignments challenging.[7][9] 2D NMR resolves this by spreading the information across two dimensions, revealing correlations between nuclei.[8][10]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[11][12][13] Its primary role here is to map out the proton networks within each of the two isolated aromatic rings. A cross-peak in a COSY spectrum indicates that two protons are coupled.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[16][17][18] Each peak in the HSQC spectrum represents a direct C-H bond, providing a highly reliable method for assigning the chemical shifts of all protonated carbons.[19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[21][22][23] It is this technique that will allow us to "see" correlations between the distinct structural fragments (the acetyl group, Ring A, and Ring B), unequivocally establishing their connectivity.[20]
Experimental Workflow: A Self-Validating Protocol
A robust experimental design is crucial for trustworthy results. The following protocol outlines a standard procedure for acquiring high-quality 2D NMR data.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often advantageous as it can prevent the exchange of the N-H proton, allowing its observation and use in correlations.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe for both ¹H and ¹³C frequencies, and shimming the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
1D Proton & Carbon: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Key parameters include setting the spectral widths to cover all proton signals and acquiring a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum. The experiment should be optimized for a one-bond C-H coupling constant (¹JCH) of approximately 145 Hz, typical for aromatic and alkyl C-H bonds.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This experiment is optimized for longer-range couplings. It is often beneficial to set the long-range coupling delay to detect correlations for J-couplings around 8-10 Hz, which covers typical ²JCH and ³JCH values.[20][23]
-
The logical flow of these experiments is visualized below.
References
- 1. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. youtube.com [youtube.com]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. youtube.com [youtube.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. youtube.com [youtube.com]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. youtube.com [youtube.com]
- 22. 2D HMBC - NMR Wiki [nmrwiki.org]
- 23. nmr.ceitec.cz [nmr.ceitec.cz]
A Researcher's Guide to the Biological Activity of Substituted Phenylamino Ethanones
A Comparative Analysis for Drug Discovery Professionals
Welcome to a deep dive into the therapeutic potential of substituted phenylamino ethanones. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of compounds. As Senior Application Scientists, our goal is to provide a framework for understanding the structure-activity relationships (SAR) that govern the biological efficacy of this promising class of molecules. We will explore their antimicrobial and anticancer activities, supported by experimental data and detailed protocols, to empower your own research and development efforts.
The Versatile Phenylamino Ethanone Scaffold
Substituted phenylamino ethanones, and their close relatives, represent a class of organic compounds that have garnered significant interest in medicinal chemistry. Their structural versatility, allowing for a wide range of substituents on the phenyl rings, makes them ideal candidates for tuning biological activity. This guide will focus on two key areas of therapeutic promise: their ability to combat microbial threats and their potential as anticancer agents.
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic resistance is a pressing global health concern, necessitating the discovery of novel antimicrobial agents. Substituted phenylamino ethanones have emerged as a promising avenue of investigation, with some derivatives showing potent activity against multidrug-resistant bacteria.
Mechanism of Action: A Focus on MCR-1 Inhibition
A significant mechanism by which some 1-phenyl-2-(phenylamino) ethanone derivatives exert their antibacterial effect is through the inhibition of the MCR-1 protein.[1][2] MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[2] By inhibiting MCR-1, these compounds can restore the efficacy of colistin.[1][3] Molecular docking studies have revealed that potent inhibitors form hydrogen bonds with key residues, such as Glu246 and Thr285, within the MCR-1 catalytic pocket.[2][4]
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency of substituted phenylamino ethanones is highly dependent on the nature and position of substituents on the phenyl rings.
-
Lipophilicity is Key: The presence of a lipophilic group, such as a cyclohexyl, n-hexyl, or n-octyl group, on one of the phenyl rings has been shown to be crucial for enhanced MCR-1 inhibitory activity.[4]
-
Carboxyl and Ester Groups: The maintenance of a carboxyl group and an ethoxy group on the other phenyl ring contributes significantly to the compound's ability to interact with the MCR-1 active site.[4]
-
Positional Isomers Matter: The position of substituents can dramatically alter activity. For instance, a methyl group at the R2 position of the phenyl ring results in superior activity compared to a methyl group at the R3 position.[4]
The following diagram illustrates the general structure of 1-phenyl-2-(phenylamino) ethanone and highlights the key substituent positions influencing its antimicrobial activity.
Caption: Structure-Activity Relationship (SAR) for Antimicrobial Phenylamino Ethanones.
Experimental Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted phenylamino-1,4-benzoquinones against various bacterial strains. Lower MIC values indicate greater antimicrobial activity.
| Compound | Substituent | P. aeruginosa (ATCC 27853) MIC (µg/mL) | MRSA MIC (µg/mL) | Reference |
| 19f | p-CF3 | 16 | >256 | [5] |
| 19d | p-CN | 64 | >256 | [5] |
| 19g | p-NH2 | ND | 64 | [5] |
| 22 | Bromoquinone | 64 | 128 | [5] |
| 19a | H | 128 | >256 | [5] |
| 19e | p-NO2 | 128 | >256 | [5] |
| ND: Not Determined |
These data clearly demonstrate that electron-withdrawing groups, such as a trifluoromethyl group at the para position of the phenylamino ring, can significantly enhance activity against Gram-negative bacteria like P. aeruginosa.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in log phase growth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate with Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and then dilute it further in MHB. Add the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative Analysis of Anticancer Activity
Substituted phenylamino ethanones and related quinone structures have also shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.
Mechanism of Action: Targeting Cancer Hallmarks
The anticancer activity of these compounds is often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells. For example, some β-lactam derivatives have been shown to downregulate anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax.[6]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cells from dividing. For instance, formononetin, an isoflavone with a similar core structure, has been documented to arrest the cell cycle at the G0/G1 phase.[7]
-
Inhibition of Key Signaling Pathways: Some derivatives have been found to target critical signaling pathways that are often dysregulated in cancer. For example, certain 2-phenylamino-3-acyl-1,4-naphthoquinones have been shown to have a potential inhibitory effect on the mTOR protein, a key regulator of cell growth and metabolism.[8]
-
Tubulin Polymerization Inhibition: Some β-lactam analogs of combretastatin A-4 act as microtubule-disrupting agents by interacting with the colchicine-binding site of tubulin, thereby inhibiting cell division.[6]
The following diagram illustrates a simplified workflow for evaluating the anticancer activity of a test compound.
Caption: Workflow for Evaluating Anticancer Activity.
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of these compounds is also heavily influenced by their chemical structure.
-
Lipophilicity and Molar Refractivity: For 2-phenylamino-3-acyl-1,4-naphthoquinones, lower values of lipophilicity (ClogP) and molar refractivity (CMR) have been associated with higher antiproliferative activity.[8]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenylamino moiety play a crucial role. For example, in a series of phenylaminophenanthridinequinones, the presence of methyl, phenyl, furyl, and thienyl groups at the 6-position was found to be important for antitumor activity.[9]
-
Aromatization of Rings: The aromatization of adjacent cycloaliphatic rings in the phenanthridinequinone pharmacophore can also impact antitumor activity.[9]
Experimental Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of 2-phenylamino-3-acyl-1,4-naphthoquinones against different human cancer cell lines. Lower IC50 values indicate greater anticancer potency.
| Compound | Aryl-C=O Group | DU-145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | T24 (Bladder) IC50 (µM) | Reference |
| 4 | 2-Furyl | 1.83 | 2.12 | 0.82 | [8] |
| 11 | 2-Thienyl | 3.32 | 3.96 | 1.98 | [8] |
| 1 | Phenyl | 5.25 | 6.84 | 4.32 | [8] |
| Data from reference[8] |
These results highlight that compounds with heterocyclic aryl groups, such as 2-furyl and 2-thienyl, can exhibit potent and selective anticancer activity.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Conclusion and Future Perspectives
Substituted phenylamino ethanones and their analogs represent a rich source of biologically active compounds with significant potential for the development of novel antimicrobial and anticancer therapies. The ability to systematically modify their structure allows for the fine-tuning of their activity and selectivity.
Future research in this area should focus on:
-
Expanding the chemical diversity of these compounds to explore a wider range of biological targets.
-
Utilizing computational modeling and molecular docking to design more potent and selective inhibitors.
-
Investigating the in vivo efficacy and safety profiles of the most promising lead compounds in animal models.
By combining synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of substituted phenylamino ethanones can be unlocked, paving the way for the next generation of life-saving drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones | MDPI [mdpi.com]
- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on quinones. Part 47. Synthesis of novel phenylaminophenanthridinequinones as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Phenyl-2-(phenylamino)ethanone Analogs as MCR-1 Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The emergence of plasmid-mediated colistin resistance, primarily driven by the mobile colistin resistance (mcr-1) gene, poses a significant threat to the efficacy of last-resort antibiotics.[1][2] The MCR-1 enzyme facilitates this resistance by modifying lipid A, reducing the affinity of polymyxins to the bacterial outer membrane. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of MCR-1 inhibitors: 1-phenyl-2-(phenylamino)ethanone derivatives. Through a systematic evaluation of experimental data, we will explore how structural modifications to this scaffold influence inhibitory activity, offering critical insights for the rational design of next-generation antibiotics.
The 1-Phenyl-2-(phenylamino)ethanone Scaffold: A Foundation for MCR-1 Inhibition
The core structure of 1-phenyl-2-(phenylamino)ethanone has been identified as a promising starting point for the development of MCR-1 inhibitors.[2] Virtual screening identified a racemic compound, referred to as compound 3 , which demonstrated the ability to inhibit MCR-1 activity and restore colistin susceptibility.[2] This discovery prompted the synthesis and evaluation of a series of analogs to elucidate the key structural features required for potent MCR-1 inhibition.
Experimental Workflow: From Hit Identification to SAR Analysis
The journey from an initial hit compound to a comprehensive SAR understanding involves a multi-step, iterative process. The following diagram illustrates a typical workflow employed in the study of 1-phenyl-2-(phenylamino)ethanone analogs.
Caption: A typical experimental workflow for SAR studies.
Comparative Analysis of Analog Performance
A series of 26 derivatives of the initial hit compound were synthesized and evaluated for their ability to inhibit the growth of an E. coli strain expressing the mcr-1 gene, in combination with a sub-inhibitory concentration of colistin.[1][2] The results, summarized in the table below, highlight the significant impact of substitutions on the phenyl rings of the 1-phenyl-2-(phenylamino)ethanone scaffold.
| Compound | R1 (Position 4 of phenylamino ring) | R2 (Position 4 of phenyl ring) | Growth Inhibition (at 25 µM with 2 µg/mL Colistin) |
| 3 | H | H | Partial |
| 6g | 4-COOH | 4-Hexyl | Potent |
| 6h | 4-COOH | 4-Heptyl | Potent |
| 6i | 4-COOH | 4-Octyl | Potent |
| 6n | 4-COOH, 3-CH3 | 4-Hexyl | Potent |
| 6p | 4-COOH, 3-CH3 | 4-Octyl | Complete |
| 6q | 4-COOH | 4-Octyl | Complete |
| 6r | 4-COOH | 4-Nonyl | Potent |
Data synthesized from Lan et al., 2019.[1][2]
Key Insights from the Data:
-
The Carboxylic Acid Moiety is Crucial: The presence of a carboxylic acid group at the 4-position of the phenylamino ring appears to be a key determinant of activity.
-
Alkyl Chain Length on the Phenyl Ring Influences Potency: Increasing the length of the alkyl chain at the 4-position of the phenyl ring generally leads to enhanced inhibitory activity, with an octyl group (as seen in 6p and 6q ) demonstrating the most potent effect.[3]
-
Substitution on the Phenylamino Ring can Modulate Activity: The addition of a methyl group at the 3-position of the phenylamino ring, in conjunction with a 4-carboxylic acid, is well-tolerated and can contribute to high potency, as exemplified by compound 6p .[3]
Unveiling the Mechanism: Molecular Docking Insights
To understand the structural basis for the observed SAR, molecular docking studies were performed. These computational analyses revealed that the most potent compounds, 6p and 6q , effectively occupy the catalytic cavity of the MCR-1 protein.[1]
Signaling Pathway: MCR-1 Inhibition
The following diagram illustrates the proposed binding mode of potent inhibitors within the MCR-1 active site.
Caption: Proposed interactions between inhibitors and MCR-1.
The docking studies suggest that the carboxylic acid group of the inhibitors forms crucial hydrogen bonds with key amino acid residues, Glu246 and Thr285, within the MCR-1 active site.[3] This interaction is likely a primary driver of the inhibitory activity. The long alkyl chains on the phenyl ring are proposed to occupy a hydrophobic pocket within the enzyme, further stabilizing the binding of the inhibitor.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of SAR studies, standardized experimental protocols are essential. The following provides a general overview of the methodologies employed in the evaluation of 1-phenyl-2-(phenylamino)ethanone analogs.
A. General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Analogs
A detailed synthetic route would be outlined here, typically involving the reaction of a substituted phenacyl bromide with a substituted aniline in the presence of a base. Purification would likely be achieved through column chromatography or recrystallization.
B. In Vitro Antibacterial Susceptibility Testing
-
Bacterial Strain: Escherichia coli BL21(DE3) transformed with a plasmid containing the mcr-1 gene.
-
Culture Conditions: Bacteria are grown in a suitable broth medium (e.g., Luria-Bertani broth) to a specific optical density.
-
Assay Setup: A 96-well microtiter plate is used. Each well contains a fixed, sub-inhibitory concentration of colistin (e.g., 2 µg/mL).
-
Compound Addition: The synthesized analogs are added to the wells at varying concentrations.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: Bacterial growth is determined by measuring the optical density at 600 nm. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
C. MCR-1 Enzymatic Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified MCR-1. A typical assay would monitor the transfer of phosphoethanolamine to lipid A, often using a colorimetric or fluorescent detection method.
Future Directions and Conclusion
The SAR studies of 1-phenyl-2-(phenylamino)ethanone analogs have provided a clear roadmap for the design of potent MCR-1 inhibitors. The established importance of the 4-carboxylic acid on the phenylamino ring and the long alkyl chain on the phenyl ring serves as a strong foundation for further optimization. Future efforts should focus on:
-
Exploring a wider range of substitutions on both phenyl rings to further enhance potency and refine the SAR.
-
Optimizing the pharmacokinetic properties of the lead compounds to improve their drug-like characteristics.
-
Evaluating the in vivo efficacy of the most promising analogs in animal models of infection.
References
A Comparative Guide to Catalyst Efficacy in the Synthesis of 1-(3-(Phenylamino)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(3-(Phenylamino)phenyl)ethanone, a valuable building block in medicinal chemistry and materials science, is no exception. Its synthesis, typically achieved through the formation of a carbon-nitrogen (C-N) bond, is highly dependent on the choice of catalyst. This guide provides an in-depth comparison of the efficacy of different catalytic systems for this crucial transformation, supported by experimental data and field-proven insights to inform your selection of the most appropriate synthetic strategy.
Introduction: The Significance of Catalysis in C-N Bond Formation
The formation of an aryl-amine bond, the key step in synthesizing this compound from precursors like 3-aminoacetophenone and an aryl halide, is a cornerstone of modern organic chemistry. Two powerful, transition-metal-catalyzed cross-coupling reactions have emerged as the dominant methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these catalytic systems, and the specific catalyst-ligand combination within each, can dramatically influence reaction yield, scope, and conditions. This guide will dissect these catalytic approaches, offering a comparative analysis to aid in the rational design of your synthetic route.
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and generally high efficiency under relatively mild conditions.[2] The reaction's success is critically dependent on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[3]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is the reductive elimination of the desired arylamine, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Comparative Efficacy of Palladium-Ligand Systems
The efficacy of the Buchwald-Hartwig amination is profoundly influenced by the nature of the phosphine ligand. Bulky, electron-rich ligands are known to promote the reductive elimination step and stabilize the active monoligated palladium species, leading to higher turnover numbers and broader substrate scope.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 18 | ~95% | [Fictional Data for Illustration] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~98% | [Fictional Data for Illustration] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 90 | 16 | ~97% | [Fictional Data for Illustration] |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 110 | 24 | ~85% | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual yields may vary based on specific reaction conditions and substrate purity.
As the table suggests, catalyst systems employing bulky monophosphine ligands such as P(t-Bu)₃, XPhos, and SPhos generally provide higher yields under milder conditions compared to older generation catalysts like those using dppf. The choice of base and solvent also plays a crucial role and often requires optimization for a specific substrate combination.
Copper-Catalyzed Ullmann Condensation: The Classical Alternative
The Ullmann condensation is a classical method for C-N bond formation that predates the Buchwald-Hartwig amination.[1] While traditional Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern protocols have been developed that utilize catalytic amounts of copper in the presence of ligands, making it a more viable and cost-effective alternative to palladium-catalyzed methods.[4]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the copper-catalyzed N-arylation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) cycle. The reaction is initiated by the formation of a copper(I)-amido complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired arylamine and regenerate the active Cu(I) species.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Comparative Efficacy of Copper-Ligand Systems
Modern Ullmann condensations often employ ligands such as diamines or phenanthrolines to solubilize the copper salt and accelerate the reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | ~88% | [Fictional Data for Illustration] |
| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110 | 20 | ~90% | [Fictional Data for Illustration] |
| Cu(OAc)₂ | L-Proline | K₃PO₄ | DMSO | 130 | 18 | ~85% | [Fictional Data for Illustration] |
| CuI | None | K₂CO₃ | NMP | 150 | 36 | ~75% | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and intended to represent typical outcomes. Actual yields may vary based on specific reaction conditions and substrate purity.
Ligand-assisted copper-catalyzed systems offer significant improvements over ligand-free protocols, allowing for lower reaction temperatures and shorter reaction times. While generally requiring slightly harsher conditions than the most active palladium systems, the lower cost of copper makes it an attractive option, particularly for large-scale syntheses.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound using a palladium catalyst with a bulky monophosphine ligand.
Materials:
-
3-Aminoacetophenone
-
Iodobenzene (or Bromobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.1 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 3-aminoacetophenone (1.0 mmol) and iodobenzene (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a general procedure for the synthesis of this compound using a copper catalyst with a diamine ligand.
Materials:
-
3-Aminoacetophenone
-
Iodobenzene
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol), 3-aminoacetophenone (1.0 mmol), iodobenzene (1.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful and versatile methods for the synthesis of this compound. The choice of the optimal catalytic system depends on a variety of factors including cost, desired reaction conditions, and scale.
-
For high-throughput screening and small-scale synthesis , where reaction optimization and mild conditions are paramount, the Palladium-catalyzed Buchwald-Hartwig amination with bulky monophosphine ligands is often the preferred choice due to its generally higher yields and broader functional group tolerance.
-
For large-scale production , where cost-effectiveness is a major driver, the Copper-catalyzed Ullmann condensation with modern ligand systems presents a highly attractive and more sustainable alternative.
The field of C-N cross-coupling continues to evolve, with ongoing research focused on the development of more active, stable, and cost-effective catalysts, including those based on other earth-abundant metals. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and selective catalytic systems for the synthesis of important molecules like this compound.
References
A Comparative Guide to the Synthesis and Validation of 1-(3-(Phenylamino)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the diarylamine motif, exemplified by 1-(3-(phenylamino)phenyl)ethanone and its derivatives, represents a cornerstone structural unit. These compounds are prevalent in a wide array of biologically active molecules and functional materials. The efficient and reliable synthesis of such scaffolds is therefore of paramount importance in both academic research and industrial drug development.
This guide provides a comprehensive comparison of the primary synthetic pathways to this compound derivatives, with a focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed, validated protocols for synthesis and characterization.
At a Glance: Buchwald-Hartwig vs. Ullmann Condensation
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides |
| Cost | Higher (precious palladium catalyst and specialized ligands) | Generally lower (abundant copper catalyst) |
Delving into the Mechanisms: The "Why" Behind the Choice
The distinct catalytic cycles of the Buchwald-Hartwig and Ullmann reactions are fundamental to their differing characteristics and substrate compatibility.
The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base leads to the formation of a palladium-amido complex. The crucial final step is reductive elimination from this complex, which yields the desired diarylamine and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Cu(I)/Cu(III) Catalytic Cycle
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1] The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the diarylamine product and regenerates the active Cu(I) catalyst.[1]
Caption: Catalytic cycle of the Ullmann condensation.
Comparative Experimental Data
The following table summarizes representative experimental conditions for the synthesis of this compound, providing a tangible comparison between the two methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 1-(3-bromophenyl)ethanone, Aniline | 1-(3-iodophenyl)ethanone, Aniline |
| Catalyst | Pd₂(dba)₃ (1 mol%) | CuI (10 mol%) |
| Ligand | Xantphos (2 mol%) | L-proline (20 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene | DMSO |
| Temperature | 110 °C | 110 °C |
| Reaction Time | 12 h | 24 h |
| Yield | ~90% | ~75% |
| Purity | High (>98% by HPLC) | Good (>95% by HPLC) |
Note: These are representative conditions and may require optimization for specific derivatives.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Buchwald-Hartwig Amination Protocol
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add 1-(3-bromophenyl)ethanone (1.0 equiv), aniline (1.2 equiv), cesium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv), and Xantphos (0.02 equiv).
-
Add anhydrous toluene to the vessel.
-
Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
-
Reaction:
-
Heat the reaction mixture in a preheated oil bath to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford this compound.
-
Ullmann Condensation Protocol
Caption: Experimental workflow for Ullmann condensation.
-
Reaction Setup:
-
To a reaction vessel, add 1-(3-iodophenyl)ethanone (1.0 equiv), aniline (1.2 equiv), potassium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and L-proline (0.2 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Purge the vessel with argon or nitrogen.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Validation and Characterization
The identity and purity of the synthesized this compound derivatives must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. For this compound, the following characteristic signals are expected:
-
¹H NMR: A singlet corresponding to the methyl protons of the acetyl group, and a complex pattern of aromatic protons.
-
¹³C NMR: A signal for the carbonyl carbon, a signal for the methyl carbon, and multiple signals in the aromatic region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final product. A general protocol for the analysis of aromatic amines is as follows:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Conclusion
Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of this compound derivatives. The Buchwald-Hartwig reaction generally offers milder reaction conditions, broader substrate scope, and higher yields, making it a preferred method in many research and development settings.[2][4] However, the lower cost of the copper catalyst in the Ullmann condensation can be an advantage, particularly for large-scale synthesis.[1][5] The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and cost considerations. Rigorous validation of the synthesized compounds using NMR, MS, and HPLC is essential to ensure their identity and purity.
References
A Senior Application Scientist's Guide to Comparative Docking Studies of 1-(3-(Phenylamino)phenyl)ethanone Derivatives
Abstract
Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding affinities and orientations of small molecules within the active sites of protein targets.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for conducting comparative docking studies of a novel class of compounds, 1-(3-(Phenylamino)phenyl)ethanone derivatives. As a Senior Application Scientist, my objective is to present a scientifically rigorous and practical workflow, grounded in established principles and supported by empirical evidence. This document will detail the rationale behind experimental choices, from target selection and ligand preparation to the intricacies of docking simulation and result analysis. We will explore the selection of appropriate software, the critical process of docking protocol validation, and the interpretation of comparative data to identify promising lead candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for efficient and insightful drug discovery.
Introduction: The Rationale for Targeting the Phenylamino Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry. The phenylamino group is a common feature in a multitude of biologically active compounds, including several approved kinase inhibitors.[5][6][7] Protein kinases are a major class of drug targets due to their central role in cellular signaling pathways; their dysregulation is implicated in numerous diseases, particularly cancer.[6][8][9] The structural motif of a phenylamino group linked to a substituted phenyl ring provides a versatile framework for designing inhibitors that can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
This guide will use a representative protein kinase as the primary target for our comparative docking study. The selection of a specific kinase should be driven by its therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB). For the purpose of this guide, we will hypothetically select a well-characterized kinase, such as a member of the Receptor Tyrosine Kinase (RTK) family, which are frequently targeted in cancer therapy.[6]
The primary objective of this study is to virtually screen a library of this compound derivatives against our chosen target protein. By comparing their predicted binding energies, binding poses, and key molecular interactions, we aim to:
-
Identify derivatives with the highest predicted binding affinity.
-
Understand the structure-activity relationships (SAR) within the derivative series.
-
Generate hypotheses for further lead optimization.
Methodologies: A Step-by-Step Guide to Comparative Docking
A robust and reproducible docking workflow is paramount for generating reliable in silico data.[10] The following sections outline a detailed protocol, emphasizing the "why" behind each step.
Essential Software and Tools
A variety of molecular docking software is available, each with its own algorithms and scoring functions.[1][11] For this guide, we will utilize the widely adopted and well-validated AutoDock Vina , part of the AutoDock suite.[12] AutoDock Vina is known for its accuracy and computational efficiency, making it suitable for virtual screening of moderately sized compound libraries.[12]
Key Software:
-
AutoDock Suite (including AutoDockTools and AutoDock Vina): For docking calculations and preparation of input files.[12]
-
UCSF Chimera or PyMOL: For visualization and analysis of protein-ligand interactions.
-
ChemDraw or MarvinSketch: For drawing and preparing 2D structures of the ligand derivatives.
Experimental Workflow
The overall workflow for our comparative docking study is depicted below.
Caption: Workflow for the comparative docking study.
Protocol 1: Target Protein Preparation
The quality of the protein structure is a critical determinant of docking accuracy.
-
Obtain Protein Structure: Download the 3D crystal structure of the target kinase in complex with a known inhibitor from the Protein Data Bank (PDB). The presence of a co-crystallized ligand is crucial for defining the binding site and for validating the docking protocol.
-
Prepare the Receptor:
-
Using AutoDockTools (ADT), load the PDB file.
-
Remove all non-essential water molecules and heteroatoms (e.g., ions, cofactors) that are not involved in ligand binding. The decision to keep or remove specific water molecules should be based on their observed interactions in the crystal structure.[13]
-
Add polar hydrogens to the protein, as these are essential for calculating electrostatic interactions.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock.
-
Protocol 2: Ligand Library Preparation
The this compound derivatives to be screened must be properly prepared.
-
Create 2D Structures: Draw the 2D structures of all derivatives using ChemDraw or a similar program.
-
Convert to 3D: Convert the 2D structures to 3D using a program like Open Babel or the functionality within your drawing software.
-
Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.
-
Prepare for Docking:
-
Load each energy-minimized ligand into ADT.
-
Define the rotatable bonds. This allows for ligand flexibility during the docking simulation.
-
Save each ligand in the PDBQT format.
-
Protocol 3: Molecular Docking and Validation
This phase involves setting up and running the docking simulations, followed by a crucial validation step.
-
Grid Box Generation:
-
In ADT, define a grid box that encompasses the entire binding site of the target protein. The co-crystallized ligand from the PDB structure is the best guide for positioning and sizing the grid box.
-
-
Docking Simulation:
-
Use AutoDock Vina to dock each prepared ligand into the prepared receptor within the defined grid box. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Docking Protocol Validation:
-
Redocking: To validate the docking protocol, the co-crystallized ligand (extracted from the original PDB file) is docked back into the binding site of its own receptor.[10][13][14]
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[10][13][15][16][17]
-
Results: Comparative Analysis of Docking Performance
The output from AutoDock Vina provides a wealth of data for each derivative. The most critical metrics for comparison are the binding energy and the analysis of the binding pose.
Data Presentation: Comparative Docking Scores
The predicted binding affinities for the top-ranked pose of each derivative should be compiled into a clear and concise table.
| Compound ID | Derivative Structure (R-group) | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds, Pi-interactions) |
| Lead-01 | -H | -8.5 | Hinge Region: Met793 (H-bond)DFG Motif: Asp810 (H-bond) |
| Lead-02 | -Cl | -9.2 | Hinge Region: Met793 (H-bond)Gatekeeper: Thr790 (H-bond) |
| Lead-03 | -OCH3 | -8.9 | Hinge Region: Met793 (H-bond)Catalytic Loop: Lys745 (Pi-cation) |
| ... | ... | ... | ... |
This is a representative table. The specific residues will depend on the chosen target protein.
Visualization of Binding Modes
Visual inspection of the docked poses is essential for understanding the molecular interactions that contribute to binding affinity.
Caption: Key interactions of a derivative in the kinase active site.
Discussion: Interpreting the Comparative Data
The comparative analysis of the docking results allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, in our hypothetical results, the addition of a chloro group at the R-position (Lead-02) resulted in a more favorable binding energy compared to the unsubstituted compound (Lead-01). This suggests that an electron-withdrawing group at this position may enhance binding, possibly through interactions with the gatekeeper residue.
Conversely, the methoxy group (Lead-03) showed a slightly lower binding affinity than the chloro-substituted derivative, indicating that steric hindrance or the electronic properties of this group might be less optimal for binding to this specific target.
These in silico derived hypotheses are invaluable for guiding the next steps in the drug discovery process, which may include:
-
Synthesis and in vitro testing: The most promising derivatives identified through docking should be synthesized and their biological activity confirmed through experimental assays (e.g., IC50 determination).[10]
-
Lead optimization: Based on the SAR, new derivatives can be designed to further enhance binding affinity and selectivity.
-
Molecular dynamics simulations: For the top-ranked compounds, molecular dynamics simulations can be performed to assess the stability of the predicted binding pose over time.
Conclusion
This guide has provided a comprehensive framework for conducting comparative docking studies of this compound derivatives. By following a rigorous and well-validated protocol, researchers can generate valuable insights into the potential of these compounds as inhibitors of therapeutically relevant protein targets. It is crucial to remember that molecular docking is a predictive tool, and its results must be validated through experimental testing.[10] However, when used effectively, it can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, ultimately saving time and resources.
References
- 1. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 2. Molecular Docking Software - CD ComputaBio [computabio.com]
- 3. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of 1-(3-(Phenylamino)phenyl)ethanone from Different Suppliers
Introduction: The Critical Role of Purity in Chemical Synthesis
1-(3-(Phenylamino)phenyl)ethanone (CAS No. 23699-65-2) is a valuable ketone intermediate in organic synthesis, frequently employed as a building block in the development of novel pharmaceutical compounds and advanced materials.[1][2][3][4] Its molecular structure, featuring a phenylamino group, makes it a precursor for various biologically active molecules. However, the reliability of any synthesis is fundamentally dependent on the quality of its starting materials. Impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).
The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[5][6][7][8] These guidelines underscore the necessity for a rigorous analytical approach to qualify raw materials. This guide provides a comprehensive framework for assessing and comparing the purity of this compound from various commercial suppliers, ensuring that only materials of the highest quality are incorporated into your research and development pipeline.
The Challenge: Not All Suppliers Are Created Equal
The purity and impurity profile of a chemical can vary significantly between suppliers due to differences in synthetic routes, purification techniques, and storage conditions. Potential impurities in this compound may include:
-
Starting Materials: Unreacted 3-aminoacetophenone or aniline.
-
Isomeric Byproducts: Positional isomers such as 1-(2-(phenylamino)phenyl)ethanone or 1-(4-(phenylamino)phenyl)ethanone.[9][10]
-
Process-Related Impurities: Reagents, residual catalysts, or byproducts from side-reactions.[11]
-
Degradation Products: Compounds formed during storage or purification.
A simple percentage purity value on a Certificate of Analysis (CoA) is insufficient. A robust assessment requires an orthogonal analytical approach, using multiple techniques to build a complete picture of the material's quality. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overall Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound received from different suppliers.
Caption: Workflow for Supplier Purity Assessment.
Experimental Methodologies
These protocols are designed to be self-validating by incorporating system suitability tests (SST) and controls, ensuring data integrity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling
Causality: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A reversed-phase C18 column is selected for its excellent ability to retain and separate aromatic compounds like our target molecule. Gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, which might co-elute under isocratic conditions.[12][13]
Protocol:
-
Instrumentation: HPLC system with a UV/Diode-Array Detector (DAD), quaternary pump, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (and DAD scan from 200-400 nm for peak purity analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Analysis: Inject a blank (acetonitrile), followed by the SST injections, and then the samples from each supplier in duplicate.
-
Data Processing: Integrate all peaks. Report the purity as the percentage area of the main peak relative to the total area of all peaks. Identify and report the relative retention time (RRT) and % area of all impurities above the reporting threshold (typically 0.05% as per ICH guidelines).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
Causality: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[14] It is complementary to HPLC, capable of detecting impurities that may not be well-resolved or detected by liquid chromatography. The mass spectrometer provides mass-to-charge ratio data, which aids in the structural elucidation of unknown impurities and confirms the molecular weight of the main component.[15][16]
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Scan Range: 40 - 500 amu.
-
Sample Preparation: Use the 1 mg/mL stock solution prepared for HPLC analysis.
-
Analysis: Inject a blank (acetonitrile), followed by the sample from each supplier.
-
Data Processing: Analyze the total ion chromatogram (TIC). Obtain the mass spectrum for the main peak and any impurity peaks. Compare the spectra against a library (e.g., NIST) for tentative identification. Confirm the molecular ion of the main peak corresponds to this compound (M.W. 211.26 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Causality: NMR is the definitive method for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its identity and stereochemistry.[17][18] It is also highly effective for detecting and characterizing structurally similar impurities that may be difficult to resolve chromatographically.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample from each supplier in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC) if structural ambiguity exists.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts. Compare the obtained spectra with known reference spectra or predicted values for this compound. Scrutinize the spectra for any unexpected signals, even at low levels, which would indicate the presence of impurities. The presence of spinning sidebands or signals from the solvent should not be mistaken for impurities.
Comparative Analysis of Hypothetical Suppliers
Let us consider a scenario where we have evaluated samples from three different suppliers: Supplier A, Supplier B, and Supplier C. The data is summarized below.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Retention Time (min) | % Area (Main Peak) | Impurity 1 (RRT 0.85) | Impurity 2 (RRT 1.15) | Total Impurities (%) |
| Supplier A | 15.2 | 99.85% | 0.08% | Not Detected | 0.15% |
| Supplier B | 15.2 | 99.20% | 0.45% | 0.21% | 0.80% |
| Supplier C | 15.3 | 99.65% | Not Detected | Not Detected | 0.35% |
Table 2: Summary of Multi-Technique Findings
| Supplier | HPLC Purity (%) | GC-MS Confirmation | NMR Structural Integrity | Key Impurities Identified | Recommendation |
| Supplier A | 99.85 | M.W. 211 confirmed. Impurity at RRT 0.85 has M.W. 135. | Excellent match to reference structure. No extraneous peaks. | Impurity 1 identified as 3-aminoacetophenone (starting material). | Qualified. High purity; single known impurity below qualification threshold. |
| Supplier B | 99.20 | M.W. 211 confirmed. Impurities at RRT 0.85 and 1.15 confirmed. | Good match, but minor peaks present in the aromatic region. | Impurity 1: 3-aminoacetophenone. Impurity 2: Unidentified isomer (M.W. 211). | Use with Caution. Lower purity. Presence of an unidentified isomeric impurity requires further characterization before use in GMP processes. |
| Supplier C | 99.65 | M.W. 211 confirmed. Multiple small, late-eluting peaks observed. | Good match, but shows a broad signal around 3.5 ppm. | No single major impurity, but GC-MS suggests trace levels of high molecular weight species. NMR suggests possible residual solvent (e.g., diethyl ether). | Rejected. The impurity profile is complex and contains potentially problematic high molecular weight species and residual solvent. |
Discussion and Final Recommendations
The integrated data provides a much clearer basis for decision-making than any single technique alone.
-
Supplier A emerges as the top choice. It demonstrates the highest purity by HPLC, and the primary impurity is identified as a benign, unreacted starting material at a level (0.08%) that is below the ICH identification threshold of 0.10% for many APIs.[6][7] The clean NMR spectrum confirms the structural integrity of the bulk material.
-
Supplier B presents a more complex case. While the purity is still high, the presence of an unidentified isomeric impurity at 0.21% is a significant concern. This level is above the ICH identification and qualification thresholds, meaning its structure and potential toxicity would need to be determined before this material could be used in a regulated environment.[5][19]
-
Supplier C is unsuitable. Although the HPLC purity appears high, the GC-MS and NMR data reveal a more complicated reality. The presence of multiple, unidentified high molecular weight impurities and residual solvent indicates poor process control and/or inadequate purification. These unknown compounds pose an unacceptable risk to subsequent synthetic steps and the final product's safety profile.
Conclusion
Assessing the purity of a critical raw material like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying solely on a supplier's CoA is insufficient for critical applications in drug development. By implementing an orthogonal analytical strategy that combines the quantitative power of HPLC, the identification capabilities of GC-MS, and the definitive structural confirmation of NMR, researchers can confidently qualify suppliers, mitigate risks, and ensure the integrity and reproducibility of their scientific work. This diligence at the outset is a cornerstone of robust chemical process development and scientific integrity.
References
- 1. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. jpionline.org [jpionline.org]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 1-(4-(Phenylamino)phenyl)ethanone | 23600-83-1 [sigmaaldrich.com]
- 10. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. phcogj.com [phcogj.com]
- 15. marshall.edu [marshall.edu]
- 16. air.unimi.it [air.unimi.it]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. spectrabase.com [spectrabase.com]
- 19. ICH- Q3 Impurity | PPTX [slideshare.net]
Bridging the Gap: A Guide to In Vivo Validation of 1-(3-(Phenylamino)phenyl)ethanone
A Senior Application Scientist's Perspective on Translating In Vitro Discovery to Preclinical Confidence
The journey of a novel chemical entity from a promising in vitro "hit" to a viable therapeutic candidate is fraught with challenges. A frequent and critical hurdle is the successful translation of compelling cell-based results into a complex, living biological system. This guide provides a strategic framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of a hypothetical small molecule, 1-(3-(phenylamino)phenyl)ethanone, based on its potential in vitro activities.
While public data on the specific biological activity of this compound is sparse[1][2][3][4], its chemical structure, featuring a phenylamino-ketone scaffold, is suggestive of potential interactions with biological targets such as kinases or enzymes involved in inflammatory pathways[5][6][7]. For the purpose of this guide, we will proceed with two common and plausible hypothetical in vitro discoveries: (A) Anti-Cancer/Kinase Inhibitory Activity and (B) Anti-Inflammatory Activity .
This document is not a rigid protocol but a strategic comparison of methodologies. We will explore the causality behind experimental choices, outline self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.
Part 1: The Foundational Step - Preliminary In Vivo Characterization
Before embarking on efficacy studies, a foundational understanding of how the compound behaves within a living organism is paramount. These initial studies inform dose selection, scheduling, and the overall design of subsequent, more complex experiments.
Pharmacokinetics (PK) and Bioavailability
Pharmacokinetics (PK) describes what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)[8][9]. A preliminary PK study is non-negotiable. It answers critical questions: After administration, does the compound reach the bloodstream? How long does it stay there? What is its half-life?
Scientist's Note: Without this data, an efficacy study is a shot in the dark. A negative result could mean the compound is truly ineffective, or it could simply mean it was cleared from circulation before it ever reached the target tissue.
A typical single-dose PK study in mice would involve administering this compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) and collecting blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Analysis of plasma concentrations over time provides key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.
Acute Toxicology and Dose Range Finding
The goal here is to establish a safe and effective dose range, identifying the Maximum Tolerated Dose (MTD). This is typically achieved through a dose escalation study in a small cohort of animals. The compound is administered at increasing doses, and animals are closely monitored for clinical signs of toxicity, such as weight loss, behavioral changes, or ruffled fur[10][11]. These general toxicology studies are crucial for designing subsequent trials and are a regulatory requirement[11][12][13].
Workflow for Foundational In Vivo Studies
Caption: Foundational workflow from compound to efficacy model selection.
Part 2: Scenario A - Validating In Vitro Anti-Cancer Activity
Hypothetical In Vitro Result: this compound demonstrates dose-dependent cytotoxicity against the A549 human lung adenocarcinoma cell line and inhibits a key signaling kinase in this pathway.
To validate this, the most direct approach is to assess whether the compound can inhibit the growth of A549 tumors in an animal model.
Comparison of In Vivo Oncology Models
The choice of model is critical and depends on the specific question being asked.[14][15][16]
| Model Type | Description | Pros | Cons | Best For |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines (e.g., A549) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NSG or Nude).[14][16] | Rapid, reproducible, cost-effective, directly validates in vitro cell line data. | Lacks tumor heterogeneity and the native microenvironment; no host immune system. | Initial efficacy testing and validation of cell-based findings. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[14][17] | Preserves original tumor architecture, heterogeneity, and molecular diversity. Highly translational. | Expensive, slow to establish, high variability, no host immune system. | Evaluating efficacy in a model that closely mimics human disease; biomarker discovery. |
| Syngeneic (Allograft) | Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background.[14][16] | Fully competent immune system allows for the study of immunotherapies. | Mouse tumors may not fully recapitulate human cancer biology. | Testing immunomodulatory agents and combination therapies. |
Decision: For a direct validation of the in vitro A549 cell line data, the CDX model is the logical and most efficient choice.
Detailed Protocol: A549 Subcutaneous CDX Model
This protocol represents a standard workflow for assessing the efficacy of a test compound against a solid tumor xenograft.[18][19]
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or "NSG" mice).
-
A549 human lung adenocarcinoma cell line.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, cell culture medium, syringes, and calipers.
Methodology:
-
Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10x10^6 cells per 100 µL. Place on ice.
-
Rationale: Matrigel provides a scaffold that supports initial tumor cell engraftment and growth. Keeping cells on ice maintains viability.
-
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Once they become palpable, measure tumor volume 2-3 times per week using digital calipers. Volume (mm³) is calculated as (Length x Width²) / 2.
-
Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Compound at Dose 1, Compound at Dose 2, Positive Control).
-
Rationale: Randomization ensures that each group starts with a similar average tumor size, reducing bias in the results.
-
-
Treatment Administration: Administer the vehicle, this compound (formulated in an appropriate vehicle), or a positive control drug via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. The primary endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumors exceed a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
TGI Calculation: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.
-
Data Presentation: Oncology
Results should be summarized clearly.
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1250 ± 150 | - | -2.5 ± 1.0 |
| Compound (10 mg/kg) | 10 | 750 ± 110 | 40% | -4.0 ± 1.5 |
| Compound (30 mg/kg) | 10 | 312 ± 85 | 75% | -8.5 ± 2.0 |
| Positive Control | 10 | 250 ± 70 | 80% | -10.0 ± 2.2 |
Part 3: Scenario B - Validating In Vitro Anti-Inflammatory Activity
Hypothetical In Vitro Result: this compound significantly reduces the secretion of pro-inflammatory cytokines TNF-α and IL-6 from primary murine macrophages stimulated with lipopolysaccharide (LPS).
The goal is to determine if this anti-inflammatory effect occurs in a whole organism experiencing systemic inflammation.
Comparison of In Vivo Inflammation Models
Various models can be used to assess anti-inflammatory drugs, each mimicking different aspects of the inflammatory cascade.[20][21][22][23]
| Model Type | Description | Pros | Cons | Best For |
| LPS-Induced Systemic Inflammation | Mice are challenged with an IP injection of LPS (a component of Gram-negative bacteria), inducing a rapid and robust systemic inflammatory response.[24] | Highly reproducible, rapid onset, directly mimics the in vitro stimulus, relevant for sepsis-like inflammation. | Represents an acute, overwhelming inflammatory state, not chronic inflammation. | Validating drugs that target innate immune signaling and cytokine production. |
| Carrageenan-Induced Paw Edema | Carrageenan is injected into the paw, causing localized, acute inflammation and swelling (edema).[20][21] | Simple, quantifiable endpoint (paw volume), well-established for screening NSAIDs. | Highly localized, may not reflect systemic anti-inflammatory effects. | Rapid screening of compounds for general anti-edematous activity. |
| TNBS/DSS-Induced Colitis | Chemical irritants (TNBS or DSS) are administered to induce intestinal inflammation that models Inflammatory Bowel Disease (IBD).[25] | Models a complex, chronic, organ-specific inflammatory disease. | Technically more complex, higher variability, longer duration. | Evaluating compounds for specific indications like IBD. |
Decision: To directly validate the in vitro LPS-stimulation data, the LPS-Induced Systemic Inflammation model is the most appropriate and mechanistically relevant choice.[24]
Detailed Protocol: LPS-Induced Systemic Inflammation Model
This protocol assesses the ability of a compound to suppress a systemic "cytokine storm."[24][26][27]
Materials:
-
8-10 week old male C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile, pyrogen-free saline.
-
ELISA kits for TNF-α and IL-6.
Methodology:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomize into treatment groups (e.g., Saline Control, LPS + Vehicle, LPS + Compound, LPS + Positive Control).
-
Compound Administration: Pre-treat mice with the vehicle, this compound, or a positive control (e.g., dexamethasone) via the desired route (e.g., IP or PO).
-
Rationale: The pre-treatment time (typically 30-60 minutes before LPS) is critical and should be informed by the compound's PK data (i.e., its Tmax). The goal is to have the compound at or near its peak concentration when the inflammatory insult occurs.
-
-
LPS Challenge: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., 1-5 mg/kg). The Saline Control group receives sterile saline instead of LPS.
-
Sample Collection: At a peak time point for cytokine release (e.g., 90 minutes for TNF-α, 3-4 hours for IL-6), anesthetize the mice and collect blood via cardiac puncture.
-
Rationale: Cytokine release is transient. Collecting samples at the known peak of expression is essential for observing a treatment effect.
-
-
Cytokine Analysis: Process blood to collect serum. Quantify the concentrations of TNF-α and IL-6 in the serum using commercially available ELISA kits.
-
Data Analysis: Compare cytokine levels between the LPS + Vehicle group and the compound-treated groups. Calculate the percentage inhibition of cytokine release.
Data Presentation: Inflammation
A clear table is essential for comparing treatment effects.
| Treatment Group | N | Serum TNF-α (pg/mL) ± SEM | % Inhibition | Serum IL-6 (pg/mL) ± SEM | % Inhibition |
| Saline Control | 8 | < 50 | - | < 100 | - |
| LPS + Vehicle | 8 | 2500 ± 300 | - | 15000 ± 2000 | - |
| LPS + Compound (10 mg/kg) | 8 | 1500 ± 250 | 40% | 9000 ± 1500 | 40% |
| LPS + Compound (30 mg/kg) | 8 | 750 ± 150 | 70% | 4500 ± 900 | 70% |
In Vivo Validation Workflow Comparison
Caption: Comparative workflows for oncology and inflammation in vivo models.
Conclusion
Validating in vitro results in animal models is a multi-step process that requires careful planning and a deep understanding of the biological question at hand. For a novel compound like this compound, the path forward is dictated by its observed in vitro activity. By starting with foundational PK/Tox studies, a researcher can design robust and informative efficacy studies. Choosing a model that directly interrogates the in vitro hypothesis—such as a CDX model for cell-specific cytotoxicity or an LPS challenge model for anti-cytokine activity—provides the clearest and most scientifically rigorous path to validating initial findings and building confidence in a compound's therapeutic potential.
References
- 1. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 2. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
- 12. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicokinetics Pharmacokinetics And Pharmacodynamics [clinicalleader.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crownbio.com [crownbio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 22. ijpras.com [ijpras.com]
- 23. researchgate.net [researchgate.net]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Chemically induced mouse models of acute and chronic intestinal inflammation | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Comparison of 1-(3-(Phenylamino)phenyl)ethanone and its Precursors
In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic analysis of 1-(3-(phenylamino)phenyl)ethanone, a valuable ketone-substituted diarylamine, by comparing its spectral features against its precursors, 3-bromoacetophenone and aniline. The successful synthesis, typically achieved through a Buchwald-Hartwig amination, is unequivocally confirmed by tracking the distinct changes across Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This document serves as a technical resource for researchers, offering both foundational principles and practical, data-driven insights.
Synthetic Transformation: From Precursors to Product
The formation of this compound from 3-bromoacetophenone and aniline is a classic example of a palladium-catalyzed cross-coupling reaction. This transformation is significant as it creates a new carbon-nitrogen bond, fundamentally altering the electronic and structural properties of the molecule. Monitoring this change is the primary goal of our spectroscopic investigation.
Caption: Synthetic route to this compound.
Comparative Analysis via Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1][2][3] The transformation from the reactants to the product is marked by clear and predictable changes in the IR spectrum.
Key Spectral Changes:
-
Aniline (Precursor): As a primary aromatic amine, aniline exhibits two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.[4][5] A characteristic N-H bending vibration is also observed around 1620 cm⁻¹.[4][5]
-
3-Bromoacetophenone (Precursor): The most prominent feature of this molecule is the strong C=O (carbonyl) stretching absorption, typically found around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
This compound (Product): The product spectrum retains the strong C=O stretch from the acetophenone precursor. Crucially, the two N-H stretching bands of the primary amine (aniline) are replaced by a single, weaker N-H stretching band for the secondary amine, typically around 3350-3310 cm⁻¹. The disappearance of the primary amine's N-H bend and the appearance of a new C-N aromatic stretch (around 1335-1250 cm⁻¹) further confirm the successful coupling.[4][5]
| Compound | Key IR Absorptions (cm⁻¹) |
| Aniline | ~3426, ~3355 (N-H stretch, 2 bands for primary amine)[6], ~1619 (N-H bend)[4][5], ~1281 (C-N stretch)[4][5] |
| 3-Bromoacetophenone | ~1685 (C=O stretch, strong) |
| This compound | ~3350 (N-H stretch, single band for secondary amine), ~1680 (C=O stretch, strong) |
Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.[7][8][9] Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in the final product.
¹H NMR Spectroscopy
Proton NMR reveals the different chemical environments of hydrogen atoms. The formation of the C-N bond and the joining of the two aromatic rings result in a more complex aromatic region in the product's spectrum compared to the precursors.
Key Spectral Changes:
-
Aniline: Shows signals in the aromatic region (approx. 6.7-7.2 ppm) and a broad singlet for the -NH₂ protons.
-
3-Bromoacetophenone: Displays a distinct set of signals for its four aromatic protons and a sharp singlet for the methyl (-CH₃) protons of the acetyl group around 2.6 ppm.
-
This compound: The product spectrum is a composite of its precursors but with significant shifts. It shows a complex pattern in the aromatic region corresponding to the nine aromatic protons of the two coupled rings. The methyl singlet remains, and a new, broad singlet for the secondary amine N-H proton appears.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Aniline | ~7.2-6.7 (m, 5H, Ar-H), ~3.7 (br s, 2H, -NH₂) |
| 3-Bromoacetophenone | ~8.1-7.3 (m, 4H, Ar-H), ~2.6 (s, 3H, -COCH₃) |
| This compound | ~7.8-6.9 (m, 9H, Ar-H), ~5.8 (br s, 1H, -NH-), ~2.6 (s, 3H, -COCH₃) |
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment.
Key Spectral Changes:
-
Aniline: Typically shows four signals in the aromatic region due to symmetry.
-
3-Bromoacetophenone: Exhibits signals for the carbonyl carbon (~197 ppm), the methyl carbon (~26 ppm), and the aromatic carbons, including the carbon bonded to bromine (~122 ppm).
-
This compound: The product spectrum will show a greater number of aromatic signals due to the reduced symmetry of the diarylamine structure. The carbonyl and methyl signals will be present at similar shifts to the precursor, but the chemical shifts of the carbons in the former brominated ring will be significantly altered due to the replacement of the bromine atom with the electron-donating phenylamino group.
| Compound | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| Aniline | ~146 (C-N), ~129, ~121, ~118 (Ar-C) |
| 3-Bromoacetophenone | ~196.6 (C=O), ~138.7, ~134.9, ~133.0, ~129.9, ~128.4, ~126.4 (Ar-C), ~26.5 (-CH₃)[10] |
| This compound | ~198 (C=O), ~140-115 (Ar-C, multiple signals), ~26.6 (-CH₃) |
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12][13] It is the definitive method for confirming the molecular weight of the synthesized product and distinguishing it from the starting materials.[14][15]
Key Spectral Changes:
-
Aniline: The molecular ion peak [M]⁺ appears at an m/z of 93.[16]
-
3-Bromoacetophenone: Exhibits a characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 198 and 200, respectively, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[17][18][19]
-
This compound: The successful reaction is confirmed by the appearance of a new molecular ion peak [M]⁺ at m/z 211, corresponding to the molecular weight of the product, and the complete disappearance of the isotopic bromine pattern from the starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| Aniline | C₆H₇N | 93.13 | 93 |
| 3-Bromoacetophenone | C₈H₇BrO | 199.05 | 198 / 200 |
| This compound | C₁₄H₁₃NO | 211.26 | 211 |
Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed.
Caption: General workflow for spectroscopic analysis.
Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press into a thin, transparent disk. Alternatively, for soluble compounds, dissolve a small amount in a suitable solvent like chloroform and analyze as a thin film between salt plates.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz for ¹H NMR).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, more scans are needed to obtain a clear spectrum.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze splitting patterns. Assign chemical shifts in both spectra to the corresponding atoms in the molecule.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile. The purity of the sample is critical for accurate mass analysis.[14]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI).[14] EI is a "hard" technique that can cause fragmentation, providing additional structural clues.[13]
-
Analysis: The generated ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[12][14]
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze any significant fragment ions to support the proposed structure.
Conclusion
The synergistic use of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The disappearance of the dual N-H stretch of aniline in the IR, the appearance of a single N-H signal, the complexification of the aromatic region in the NMR, and the definitive shift in molecular weight observed in the mass spectrum collectively serve as a self-validating system. This guide demonstrates how a multi-faceted spectroscopic approach is not merely confirmatory but essential for rigorously proving the outcome of a chemical synthesis, providing researchers with the confidence needed for subsequent applications.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. microbenotes.com [microbenotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. jchps.com [jchps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Video: Mass Spectrometry: Overview [jove.com]
- 16. Aniline [webbook.nist.gov]
- 17. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-(Phenylamino)phenyl)ethanone for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-(Phenylamino)phenyl)ethanone (CAS No. 23699-65-2), a compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge for safe and effective chemical waste management.
Section 1: Hazard Profile and Chemical Characterization
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. While comprehensive toxicological data for this compound is not widely published, its structure as an aromatic amine and ketone suggests it should be handled as a hazardous substance. Data from structurally similar compounds, such as its isomer 1-(4-(Phenylamino)phenyl)ethanone and the related 3'-Aminoacetophenone, indicate potential hazards.[1]
Inferred Hazard Classification:
-
Acute Toxicity: Likely harmful if swallowed (Oral)[2].
-
Skin Irritation: Potential to cause skin irritation[1].
-
Eye Irritation: Potential to cause serious eye irritation or damage[2].
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a fine powder[1].
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for quick reference. This data is crucial for selecting appropriate containers and anticipating potential reactions.
| Property | Value | Source(s) |
| CAS Number | 23699-65-2 | [3][4][5] |
| Molecular Formula | C14H13NO | [3][4][6] |
| Molecular Weight | 211.26 g/mol | [3][4][6] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Primary Incompatibilities | Strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides. | [1][2][7] |
Section 2: Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. The following protocols are mandatory when handling this compound waste.
-
Engineering Controls: All handling and packaging of this chemical for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): A minimum of the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed shoes.
-
Section 3: The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must be approached systematically, treating the neat chemical and any contaminated materials as hazardous waste.[8] Under no circumstances should this chemical or its rinsate be disposed of down the sink or in general waste receptacles. [9]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Different waste streams require distinct handling, as outlined below.
-
Unused or Waste this compound (Solid):
-
Collect the solid waste in a dedicated, sealable container made of a compatible material (e.g., amber glass or polyethylene).
-
The container must be clean, dry, and in good condition with no leaks.[9]
-
If possible, use the original manufacturer's container.
-
-
Grossly Contaminated Disposables (Gloves, Weigh Boats, Wipes):
-
Collect all disposable items that have come into direct contact with the solid chemical.
-
Place these items in a heavy-duty, sealable plastic bag or a designated solid waste container.
-
This waste stream must be labeled and disposed of as hazardous chemical waste.[10]
-
-
Contaminated Non-Disposable Labware (Glassware, Spatulas):
-
Labware must be decontaminated before it can be returned to general use.
-
Perform a "triple rinse" procedure: Rinse the equipment three consecutive times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all three rinsates in a single, dedicated hazardous waste container for halogenated or non-halogenated solvents, as appropriate. [10][11] This rinsate is now considered hazardous waste.
-
After the triple rinse, the labware can be washed using standard laboratory procedures.
-
Step 2: Container Labeling
Accurate and complete labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. Every waste container must have a hazardous waste label affixed as soon as the first drop or gram of waste is added.
The label must include:
-
The words "Hazardous Waste "[12]
-
The full, unabbreviated chemical name: "This compound " and any other components of a mixture (e.g., the solvent used for rinsate).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[12]
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 3: On-Site Accumulation and Storage
Designated storage areas are required to safely accumulate waste before its final removal.
-
Satellite Accumulation Area (SAA): Store all waste containers at or near the point of generation in a designated SAA.[9][11] This could be a secondary containment tray within a fume hood or a designated cabinet.
-
Container Management: Keep waste containers securely sealed at all times, except when adding waste.[8] Do not fill containers beyond 90% of their capacity to allow for expansion.[8]
-
Segregated Storage: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1][2]
Step 4: Final Disposal and Removal
Laboratory personnel are responsible for the safe collection and labeling of waste. The final transport and disposal must be conducted by certified professionals.
-
Contact Environmental Health & Safety (EHS): When your waste container is 75% full or has reached your institution's storage time limit, contact your EHS department to schedule a waste pickup.[11]
-
Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[13]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for managing waste streams associated with this compound.
Caption: Disposal Workflow for this compound Waste.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's potential hazards, utilizing appropriate PPE, and meticulously following a structured disposal workflow for all related waste streams, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the manufacturer's Safety Data Sheet (SDS) to ensure full compliance and safety.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 1-(3-PHENYLAMINO-PHENYL)-ETHANONE | 23699-65-2 [chemicalbook.com]
- 4. 1-(3-Phenylamino-phenyl)-ethanone | C14H13NO | CID 12160729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 1-(3-(Phenylamino)phenyl)ethanone
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven safety and logistical information for handling 1-(3-(Phenylamino)phenyl)ethanone (CAS No. 23699-65-2). While comprehensive toxicological data for this specific compound is not widely published, by analyzing its chemical structure—an aromatic ketone with a secondary amine group—we can extrapolate from well-characterized analogous compounds to establish a robust safety protocol. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every procedural step is designed to minimize risk.
Immediate Safety Profile & Hazard Assessment
Based on the hazard profiles of structurally similar compounds like 3'-Aminoacetophenone and other aromatic ketones, this compound should be handled as a hazardous substance.[1] The primary anticipated hazards include:
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[1][4][5]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[2][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][4][5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be tailored to the scale of the experiment and the potential for exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, <1g) | ANSI Z87.1 compliant safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended)[7][8] | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and work-ups (any scale) | Chemical splash goggles | Nitrile or Neoprene gloves (double-gloving recommended)[7][8] | Fully buttoned laboratory coat | Recommended if there is any potential for aerosol generation outside of a fume hood |
| Large scale operations (>1g) or potential for splashing | Face shield worn over chemical splash goggles[8] | Heavier-duty gloves (e.g., Butyl rubber) over nitrile gloves[7][9] | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with organic vapor cartridges and P95 particulate filters may be required based on risk assessment[4][8] |
| Handling spills | Face shield worn over chemical splash goggles | Heavier-duty gloves (e.g., Butyl rubber)[7][9] | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges[10][11] |
Step-by-Step Guide to PPE Donning and Doffing
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Gloves (First Pair): Don your first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.
-
Respiratory Protection (if required): Perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is required, put it on over your goggles.
-
Gloves (Second Pair): Don your second pair of gloves.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface with your bare skin. Dispose of them in the appropriate chemical waste container.
-
Face Shield/Goggles: Remove your face shield and/or goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the outer contaminated surface.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator (if used): Remove your respirator and store or dispose of it according to manufacturer and institutional guidelines.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Engineering Controls: All work with this compound, especially weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] Eyewash stations and safety showers must be readily accessible.[6][12]
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13][14] Do not attempt to clean up large spills without specialized training and equipment.
Waste Disposal: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][5][14] Follow all local, state, and federal regulations for hazardous waste disposal.[13] Do not dispose of this chemical down the drain.[4]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. digitaldealer.com [digitaldealer.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

